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  • Product: N-(1-cyclopropylethyl)-4-methoxyaniline
  • CAS: 1020962-38-2

Core Science & Biosynthesis

Foundational

N-(1-Cyclopropylethyl)-4-methoxyaniline (CAS 1020962-38-2): A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates both the pharmacokinetic viability and the synthetic tractability of target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates both the pharmacokinetic viability and the synthetic tractability of target active pharmaceutical ingredients (APIs). N-(1-cyclopropylethyl)-4-methoxyaniline (CAS 1020962-38-2) is a highly specialized secondary amine that serves a dual purpose in medicinal chemistry[1].

Structurally, the molecule comprises two critical domains:

  • The 1-Cyclopropylethyl Moiety: The cyclopropyl ring is frequently deployed as a "magic methyl" equivalent. It provides unique sp2 -like character that enhances binding affinity through CH-π interactions, while its steric bulk conformationally restricts the adjacent amine. Crucially, it resists CYP450-mediated oxidative metabolism at the alpha position far better than a flexible isopropyl chain.

  • The p-Methoxyphenyl (PMP) Group: While the PMP group can serve as a lipophilic anchor and hydrogen bond acceptor in a final API, it is most commonly utilized as a redox-active protecting group for primary amines. Primary chiral amines (like 1-cyclopropylethylamine) are volatile, prone to over-alkylation, and difficult to handle. The PMP-protected variant (CAS 1020962-38-2) is a stable, easily functionalized surrogate[2].

Table 1: Physicochemical & Pharmacokinetic Predictors
PropertyValueImplication for Drug Design
Molecular Formula C₁₂H₁₇NO-
Molecular Weight 191.27 g/mol Low MW allows for downstream functionalization without exceeding Lipinski limits[1].
LogP (Calculated) 2.91Optimal lipophilicity for membrane permeability[1].
Topological Polar Surface Area 21.26 ŲExcellent CNS penetration potential if incorporated into neuro-active APIs[1].
Hydrogen Bond Donors 1Secondary amine NH available for functionalization or target binding[1].
Hydrogen Bond Acceptors 2Methoxy oxygen and amine nitrogen[1].

Synthetic Workflow: Direct Reductive Amination

The synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline from 1-cyclopropylethan-1-one and p-anisidine presents a specific chemical challenge: ketones with adjacent cyclopropyl groups are sterically hindered and electronically deactivated, making spontaneous imine formation thermodynamically unfavorable.

To overcome this, Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is employed. As an application scientist, it is critical to understand the causality here: Ti(OiPr)4​ acts not just as a potent Lewis acid to activate the carbonyl, but also as an irreversible water scavenger. This drives the sterically hindered imine condensation to absolute completion before the hydride source is introduced, preventing the premature reduction of the starting ketone into an alcohol[3][4].

Workflow Ketone 1-Cyclopropylethan-1-one Imine Imine Intermediate (Sterically Hindered) Ketone->Imine Ti(OiPr)4 Lewis Acid Amine p-Anisidine Amine->Imine Product CAS 1020962-38-2 N-(1-cyclopropylethyl)-4-methoxyaniline Imine->Product NaBH4 or Ir-Cat Reduction API Target API / Ligand Product->API Cross-Coupling / Acylation FreeAmine 1-Cyclopropylethylamine (Deprotected) Product->FreeAmine CAN or TCCA Oxidation

Synthetic workflow and downstream applications of CAS 1020962-38-2.

Protocol 1: Ti-Mediated Reductive Amination

Self-Validating System: The success of this protocol relies on the visual cue of TiO2​ precipitation during the aqueous quench, confirming the complete consumption and hydrolysis of the titanium reagent.

  • Imine Formation: In an oven-dried flask under inert atmosphere, dissolve 1-cyclopropylethan-1-one (1.0 eq) and p-anisidine (1.05 eq) in anhydrous THF. Add Ti(OiPr)4​ (1.2 eq) dropwise. Stir at ambient temperature for 12 hours[4].

  • Reduction: Cool the reaction mixture to 0 °C. Carefully add Sodium Borohydride ( NaBH4​ ) (1.5 eq) in absolute ethanol. Stir for 4 hours, allowing the mixture to slowly warm to room temperature[3].

  • Quench & Workup: Quench the reaction by adding water (Caution: exothermic gas evolution and massive precipitation of white TiO2​ salts). Filter the resulting slurry through a pad of Celite, washing thoroughly with ethyl acetate.

  • Isolation: Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure secondary amine.

Deprotection Dynamics: Oxidative Cleavage of the PMP Group

When CAS 1020962-38-2 is utilized as a chiral amine surrogate, the PMP group must eventually be cleaved to liberate the primary 1-cyclopropylethylamine. Because the PMP group is highly electron-rich, it is uniquely susceptible to single-electron oxidation.

Mechanistic Causality: Ceric Ammonium Nitrate (CAN) acts as a single-electron oxidant, selectively targeting the p-methoxyphenyl ring to generate a radical cation. Subsequent trapping by water forms a hemiaminal intermediate, which rapidly fragments to release the free aliphatic amine and p-benzoquinone[2][5].

Mechanism Start PMP-Amine (CAS 1020962-38-2) Radical Radical Cation Intermediate Start->Radical CAN (1e- ox) Hemiaminal Hemiaminal Intermediate Radical->Hemiaminal H2O addition -H+ Products 1-Cyclopropylethylamine + p-Benzoquinone Hemiaminal->Products Fragmentation

Oxidative cleavage mechanism of the p-methoxyphenyl (PMP) group via CAN.

Table 2: Reagent Selection Matrix for PMP Cleavage
OxidantEquivalentsReaction TimeByproductsScalability & Operational Notes
Ceric Ammonium Nitrate (CAN) 3.0 - 5.015 - 30 minp-Benzoquinone, Ce saltsStandard bench scale; poor atom economy for process scale[2].
Trichloroisocyanuric Acid (TCCA) 0.51 - 2 hoursCyanuric acidExcellent for scale-up; highly atom-economical and mild[6].
Periodic Acid ( H5​IO6​ ) 1.0 - 1.51 - 2 hoursIodic acidMild alternative; operates exceptionally well at low pH[2].
Protocol 2: Oxidative Cleavage via CAN

Self-Validating System: The generation of p-benzoquinone (a bright yellow/orange byproduct) serves as an internal visual indicator that the oxidative cleavage is proceeding successfully.

  • Preparation: Dissolve N-(1-cyclopropylethyl)-4-methoxyaniline (1.0 eq) in a 4:1 mixture of Acetonitrile and Water. Cool the solution to precisely 0 °C to prevent over-oxidation or polymerization of the quinone byproduct[5].

  • Oxidation: Prepare a solution of CAN (3.5 eq) in water. Add this dropwise to the amine solution over 15 minutes. The solution will immediately turn dark orange.

  • Phase Separation (Critical Step): Stir for 30 minutes at 0 °C. Dilute with Ethyl Acetate and water. Do not basify yet. Extract the aqueous layer with EtOAc three times. This removes the p-benzoquinone byproduct while the protonated free amine remains safely in the aqueous phase.

  • Amine Liberation: Basify the aqueous layer to pH 12 using 2M NaOH. Extract the liberated 1-cyclopropylethylamine with Dichloromethane (DCM). Dry the combined DCM layers over Na2​SO4​ and concentrate carefully (the free amine is volatile).

Sources

Exploratory

Comprehensive Solubility Profiling of N-(1-cyclopropylethyl)-4-methoxyaniline: A Preformulation Guide

Executive Summary In early-stage drug development, empirical data collection without mechanistic understanding often leads to late-stage formulation failures. As a Senior Application Scientist, I approach preformulation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, empirical data collection without mechanistic understanding often leads to late-stage formulation failures. As a Senior Application Scientist, I approach preformulation by deconstructing a molecule's physicochemical identity to predict its behavior in complex biological fluids. N-(1-cyclopropylethyl)-4-methoxyaniline (CAS: 1020962-38-2) presents a classic preformulation challenge: a lipophilic secondary amine whose structural features dictate a highly pH-dependent solubility profile.

This technical whitepaper elucidates the thermodynamic solubility characteristics of this compound, explores the structural causality behind its solvation, and establishes rigorous, self-validating experimental protocols for its evaluation.

Structural Causality and Physicochemical Profiling

The molecular architecture of N-(1-cyclopropylethyl)-4-methoxyaniline fundamentally governs its solvation thermodynamics. The molecule consists of an electron-donating p-methoxyphenyl group attached to a secondary amine, which is sterically hindered by a 1-cyclopropylethyl moiety [1].

  • Lipophilicity (LogP): The cyclopropyl ring and the aliphatic ethyl linker significantly increase the hydrophobic surface area of the molecule. When introduced to an aqueous environment, these non-polar regions disrupt the hydrogen-bonded network of water. This entropic penalty drives the compound into the lipophilic phase, resulting in a LogP of approximately 2.91.

  • Ionization (pKa): The secondary amine acts as a weak Brønsted-Lowry base. While the p-methoxy group enriches the electron density of the aromatic ring via resonance, the bulky cyclopropylethyl group introduces steric hindrance around the nitrogen's lone pair. Consequently, the conjugate acid exhibits an estimated pKa of ~5.2 [2].

Table 1: Physicochemical Parameters
ParameterValueCausality / Implication
CAS Number 1020962-38-2Unique identifier for compound tracking.
Molecular Weight 191.27 g/mol Low MW favors high permeability (Lipinski's Rule of 5).
LogP 2.91High lipophilicity; predicts poor intrinsic aqueous solubility.
Estimated pKa ~5.2 (Conjugate Acid)Dictates pH-dependent solubility in the gastrointestinal tract.
TPSA 21.26 ŲLow polar surface area; excellent candidate for membrane diffusion.

Thermodynamic Solubility & pH-Dependency

For basic drugs, aqueous solubility is a composite of the intrinsic solubility of the neutral free base ( S0​ ) and the solubility of the ionized conjugate acid. According to the Henderson-Hasselbalch relationship, as the environmental pH drops below the compound's pKa, the secondary amine becomes protonated.

This protonation is the critical mechanistic switch for solubility. It replaces weak dipole-dipole interactions with highly favorable ion-dipole interactions with water, exponentially increasing the aqueous solubility compared to the neutral state.

Ionization FreeBase Neutral Free Base (S0, Low Solubility) pH > 7.4 Protonated Protonated Conjugate Acid (High Solubility) pH < 5.0 FreeBase->Protonated + H+ (pKa ~5.2) Protonated->FreeBase - H+

Figure 1: pH-dependent ionization equilibrium of the secondary amine.

Table 2: Simulated pH-Solubility Profile (37°C)
EnvironmentpH LevelIonization StateEstimated Solubility
Stomach (Fasted) 1.2Fully Ionized (>99.9%)High (>10 mg/mL)
Upper Intestine 4.5Partially Ionized (~80%)Moderate (~1-2 mg/mL)
Lower Intestine 6.8Predominantly UnionizedLow (<0.1 mg/mL)
Blood Plasma 7.4Fully Unionized (Free Base)Very Low (~0.02 mg/mL)

Self-Validating Experimental Protocol: The Shake-Flask Method

To accurately determine thermodynamic solubility, kinetic dissolution must be completely decoupled from equilibrium states. The shake-flask method remains the gold standard in pharmaceutical development [3].

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . The methodology below utilizes centrifugation rather than filtration to prevent lipophilic adsorption artifacts, and employs HPLC-UV to ensure that chemical degradation during the incubation period is not misidentified as dissolved API.

Step-by-Step Methodology: High-Throughput Equilibrium (HT-EQ) Solubility
  • Solid Dispensing: Accurately weigh ~5 mg of N-(1-cyclopropylethyl)-4-methoxyaniline into a 2 mL glass HPLC vial.

    • Causality: An excess of solid ensures the system remains saturated throughout the experiment. A saturated system is a strict thermodynamic prerequisite for measuring equilibrium solubility.

  • Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., FaSSGF pH 1.6, FaSSIF pH 6.5, or standard USP phosphate buffers).

  • Equilibration: Seal the vials and agitate on a thermoshaker at 37.0 ± 0.5 °C at 500 RPM for 24 hours.

    • Causality: 24 hours provides sufficient time for secondary amines to reach thermodynamic equilibrium without subjecting the molecule to prolonged hydrolytic stress that could degrade the methoxyphenyl ether linkage.

  • Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes at 37 °C.

    • Causality: Filtration through standard PTFE or Nylon membranes can artificially lower the measured solubility of lipophilic compounds (LogP > 2.5) due to non-specific binding to the filter matrix. Centrifugation cleanly pellets the undissolved solid without introducing foreign surfaces.

  • Quantification: Carefully aspirate 100 µL of the supernatant, dilute immediately with 100 µL of mobile phase (e.g., 50:50 Water:Acetonitrile), and analyze via HPLC-UV at the compound's λmax​ (approx. 240-260 nm).

    • Causality: Diluting with the organic mobile phase prevents the dissolved API from precipitating out of solution when the sample transitions from the 37 °C incubator to the cooler HPLC autosampler (typically 15-20 °C).

Workflow Step1 1. Solid Dispensing Excess API added to vial Step2 2.BufferAddition SpecificpH(e.g., 4.5, 6.8, 7.4) Step1->Step2 Step3 3. Equilibration Shake at 37°C for 24h Step2->Step3 Step4 4. Phase Separation Centrifugation (Avoids filter adsorption) Step3->Step4 Step5 5. Quantification Supernatant analysis via HPLC-UV Step4->Step5

Figure 2: Standardized shake-flask workflow for thermodynamic solubility.

Strategic Formulation Implications

Given the low intrinsic solubility at physiological pH (blood pH 7.4, intestinal pH 6.8), N-(1-cyclopropylethyl)-4-methoxyaniline is at high risk of in vivo precipitation upon gastric emptying. When the drug moves from the acidic stomach to the neutral intestine, the rapid deprotonation will crash the drug out of solution. To mitigate this, two strategies are recommended:

  • Salt Screening: Synthesizing the compound as a hydrochloride or mesylate salt can lower the pH of the micro-environmental diffusion layer around the dissolving particle, temporarily enhancing the dissolution rate in the neutral intestine.

  • Lipid-Based Formulations (LBF): Because the compound has a LogP of 2.91, it is highly lipophilic and a prime candidate for Self-Microemulsifying Drug Delivery Systems (SMEDDS). Encapsulating the free base in a lipid matrix bypasses the need for aqueous dissolution in the GI tract entirely, relying instead on endogenous lipid digestion pathways for absorption.

Conclusion

Understanding the solubility profile of N-(1-cyclopropylethyl)-4-methoxyaniline requires a mechanistic view of its secondary amine core and lipophilic cyclopropyl substituents. By employing rigorous, centrifugation-based shake-flask methodologies, researchers can obtain artifact-free thermodynamic data. This self-validating approach ensures that early-stage physicochemical data is reliable, paving the way for rational, science-driven formulation design.

References

  • Kirk-Othmer. (2000). Aniline and Its Derivatives. Encyclopedia of Chemical Technology. John Wiley & Sons. [Link]

  • Sugano, K., et al. (2020). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences. National Center for Biotechnology Information (PMC).[Link]

Foundational

Synthesis Pathway for N-(1-cyclopropylethyl)-4-methoxyaniline: A Comprehensive Technical Guide

Executive Summary The synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline (CAS No. 1020962-38-2)[1] represents a classical challenge in secondary amine construction: coupling an electron-rich aromatic amine with a steri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline (CAS No. 1020962-38-2)[1] represents a classical challenge in secondary amine construction: coupling an electron-rich aromatic amine with a sterically hindered aliphatic ketone. This technical guide outlines a highly optimized, scalable reductive amination pathway. By leveraging sodium triacetoxyborohydride (STAB) as a mild, chemoselective reducing agent, this protocol bypasses the over-alkylation pitfalls of traditional SN2 direct alkylation, ensuring high yields and high purity of the target secondary aniline derivative.

Retrosynthetic Logic & Pathway Selection

When designing the synthesis for a secondary amine, two primary disconnections are typically evaluated:

  • Direct Alkylation (SN2): Reacting 4-methoxyaniline with 1-(1-bromoethyl)cyclopropane.

    • Causality for Rejection: Direct alkylation of primary amines frequently suffers from poor selectivity. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation and the formation of unwanted tertiary amines.

  • Reductive Amination: Condensing 4-methoxyaniline with cyclopropyl methyl ketone, followed by in situ reduction.

    • Causality for Selection: This pathway is highly selective. The primary amine and ketone reversibly condense to form an imine. By selecting a reducing agent that reduces the imine (or protonated iminium ion) much faster than the parent ketone, the reaction is driven entirely to the mono-alkylated secondary amine.

Pathway A 4-Methoxyaniline C Imine Intermediate A->C DCE, AcOH Condensation B Cyclopropyl Methyl Ketone B->C DCE, AcOH Condensation D Target Secondary Amine C->D NaBH(OAc)3 Reduction

Reaction pathway for the reductive amination yielding the target secondary amine.

Mechanistic Insights: The Role of STAB and Acid Catalysis

The cornerstone of this protocol is the use of Sodium Triacetoxyborohydride (NaBH(OAc)3) , a methodology rigorously established by 2[2].

Unlike sodium borohydride (NaBH4), which is highly hydridic and rapidly reduces ketones to alcohols, STAB features three electron-withdrawing acetate groups. These groups delocalize electron density away from the boron-hydride bond, significantly dampening its nucleophilicity. Consequently, STAB is virtually inert toward aliphatic ketones at room temperature[3].

However, STAB readily reduces the more electrophilic iminium ion formed during the reaction. To facilitate the formation of this iminium species, Acetic Acid (AcOH) is introduced as a Brønsted acid catalyst. The AcOH protonates the carbonyl oxygen of the cyclopropyl methyl ketone, accelerating nucleophilic attack by the 4-methoxyaniline, and subsequently protonates the resulting imine to activate it for hydride transfer[4]. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides superior solubility for STAB and faster reaction kinetics compared to Tetrahydrofuran (THF)[5].

Quantitative Data & Stoichiometry

To ensure a self-validating and reproducible system, the stoichiometry must be tightly controlled. A slight excess of the volatile ketone ensures complete consumption of the amine, while 1.5 equivalents of STAB provide sufficient hydride equivalents while accounting for slow background hydrolysis.

Table 1: Standard Stoichiometric Parameters for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
4-Methoxyaniline (Amine)123.151.0010.01.23 g
Cyclopropyl methyl ketone84.121.0510.50.88 g (0.98 mL)
Acetic Acid (AcOH, Catalyst)60.051.0010.00.60 g (0.57 mL)
Sodium Triacetoxyborohydride211.941.5015.03.18 g
1,2-Dichloroethane (DCE)N/AN/AN/A30.0 mL

Experimental Methodology

The following step-by-step protocol is designed to maximize yield while minimizing the formation of side products.

Workflow S1 1. Substrate Mixing (Amine + Ketone in DCE) S2 2. Acid Catalysis (Add 1.0 eq AcOH) S1->S2 S3 3. Selective Reduction (Add NaBH(OAc)3 at 0-25°C) S2->S3 S4 4. In-Process Control (TLC / LC-MS Monitoring) S3->S4 S5 5. Aqueous Quench (Sat. NaHCO3 & Extraction) S4->S5 S6 6. Product Isolation (Silica Gel Chromatography) S5->S6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step 1: System Setup and Imine Formation
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.23 g, 10.0 mmol) and 1,2-Dichloroethane (30 mL) under a nitrogen atmosphere.

  • Ketone Addition: Inject cyclopropyl methyl ketone (0.98 mL, 10.5 mmol) into the stirring solution.

  • Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise. Causality: Adding the acid prior to the reducing agent allows the equilibrium to shift toward the iminium intermediate, preventing premature decomposition of the borohydride. Stir the mixture for 15 minutes at room temperature.

Step 2: In Situ Reduction
  • Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portionwise over 10 minutes. Causality: Portionwise addition mitigates the mild exotherm and prevents localized heating, which could lead to non-selective reduction of the ketone.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). Stir vigorously for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1 v/v) solvent system. The secondary amine product will elute with a higher Rf value than the highly polar primary amine.

Step 3: Quench and Isolation
  • Quenching: Once TLC confirms the complete consumption of 4-methoxyaniline, carefully quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO3) (30 mL). Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted STAB, preventing the generation of hazardous hydrogen gas during subsequent concentration steps.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 20 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1) to afford pure N-(1-cyclopropylethyl)-4-methoxyaniline as a pale oil or crystalline solid.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.[Link][2]

  • Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis.[Link][3]

  • Chemistry Stack Exchange. Reductive amination in case of secondary amines.[Link][4]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[Link][5]

Sources

Exploratory

The Strategic Application and Synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the discovery and utilization of novel structural building blocks are just as critical as the identification of biological targets. N-(1-cyclopropylethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the discovery and utilization of novel structural building blocks are just as critical as the identification of biological targets. N-(1-cyclopropylethyl)-4-methoxyaniline (CAS: 1020962-38-2) represents a highly specialized secondary amine intermediate[1]. While not a marketed active pharmaceutical ingredient (API) on its own, its history is deeply intertwined with the evolution of rational drug design—specifically, the strategic incorporation of the cyclopropyl moiety to modulate pharmacokinetic and pharmacodynamic profiles[2].

As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth analysis of this compound's structural rationale, physicochemical properties, and the self-validating synthetic protocols required for its preparation.

Structural Rationale: The "Magic" of the Cyclopropyl Group

The architectural design of N-(1-cyclopropylethyl)-4-methoxyaniline is defined by two key pharmacophoric elements: the electron-rich 4-methoxyaniline core and the sterically demanding 1-cyclopropylethyl group. The decision to utilize this specific building block in a drug discovery program is driven by strict chemical causality:

  • Conformational Restriction : The cyclopropyl ring introduces significant rigidification. By restricting the conformational degrees of freedom of the alkyl chain, it reduces the entropic penalty incurred upon binding to a target protein's active site, often leading to increased binding affinity[2].

  • Metabolic Stability : Standard aliphatic chains (like isopropyl or propyl groups) are notoriously susceptible to cytochrome P450-mediated oxidation. The cyclopropyl group acts as a bioisostere that blocks these metabolic soft spots due to its shorter, stronger C-H bonds, which possess enhanced s-character[2].

  • Electronic Modulation : The methoxy group at the para position of the aniline ring donates electron density via resonance, increasing the nucleophilicity of the amine nitrogen. However, the bulky 1-cyclopropylethyl group provides steric shielding. This perfectly balances the amine's reactivity, allowing for controlled downstream functionalization (e.g., selective amidation or Buchwald-Hartwig cross-coupling) without the risk of over-alkylation.

Physicochemical Profiling

Quantitative data is essential for predicting the behavior of this building block in both synthetic workflows and biological systems. The following table summarizes the core physicochemical parameters of N-(1-cyclopropylethyl)-4-methoxyaniline[1][3]:

ParameterValueScientific Implication
Molecular Formula C₁₂H₁₇NODefines the atomic composition and exact mass.
Molecular Weight 191.27 g/mol Low MW allows for integration into larger APIs without violating Lipinski's Rule of 5.
CAS Number 1020962-38-2Unique chemical registry identifier for procurement and safety tracking.
LogP (Predicted) ~2.90Moderate lipophilicity; ideal for membrane permeability and organic solvent extraction.
Topological Polar Surface Area 21.26 ŲLow polar surface area (TPSA) ensures excellent potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 1The secondary amine N-H acts as a single, sterically hindered donor.
Hydrogen Bond Acceptors 2The methoxy oxygen and amine nitrogen act as acceptors.

Synthetic Methodology: Direct Reductive Amination

The most robust and historically validated method for synthesizing N-(1-cyclopropylethyl)-4-methoxyaniline is the direct reductive amination of 4-methoxyaniline with 1-cyclopropylethanone[4].

Mechanistic Causality : The choice of reducing agent is paramount to the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the industry standard for this transformation[5]. Unlike sodium borohydride (NaBH₄), which would prematurely reduce the starting ketone, the three electron-withdrawing acetoxy groups in STAB stabilize the boron-hydrogen bond, rendering it a uniquely mild reducing agent. It is highly selective for the intermediate iminium ion over the starting ketone[4]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas, a severe safety risk associated with older reagents like sodium cyanoborohydride (NaBH₃CN)[4].

MechanisticPathway A 4-Methoxyaniline C Hemiaminal Intermediate A->C Nucleophilic Attack (AcOH cat.) B 1-Cyclopropylethanone B->C Nucleophilic Attack (AcOH cat.) D Iminium Ion C->D Dehydration (-H2O) E N-(1-cyclopropylethyl)- 4-methoxyaniline D->E Selective Reduction (NaBH(OAc)3)

Mechanistic pathway of the reductive amination yielding N-(1-cyclopropylethyl)-4-methoxyaniline.

Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. Every reagent choice and operational step is grounded in chemical logic[4][5].

Step-by-Step Methodology:

  • Reagent Equilibration : In a flame-dried, argon-purged round-bottom flask, dissolve 4-methoxyaniline (1.0 equivalent) and 1-cyclopropylethanone (1.05 equivalents) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is strictly preferred over tetrahydrofuran (THF) because STAB exhibits superior solubility and significantly faster reaction kinetics in halogenated solvents[4].

  • Acid Catalysis : Add glacial acetic acid (1.0 equivalent) dropwise to the stirring solution.

    • Causality: While the electron-donating methoxy group makes the aniline a decent nucleophile, the ketone is sterically hindered by the cyclopropyl group. Acetic acid protonates the ketone oxygen, accelerating the nucleophilic attack and facilitating the dehydration of the hemiaminal to the highly reactive iminium ion[4].

  • Selective Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equivalents) portion-wise over 15 minutes. Once added, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Causality: Portion-wise addition at 0 °C mitigates the exothermic nature of the hydride transfer. The stoichiometric excess (1.5 eq) ensures complete conversion, driving the equilibrium forward[5].

  • Reaction Quenching (Self-Validation Step) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) system. Upon complete consumption of the starting aniline, quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases.

    • Causality: NaHCO₃ serves a dual purpose: it neutralizes the acetic acid catalyst and safely decomposes any unreacted STAB. This prevents residual boron complexes from streaking during chromatography and contaminating the final product.

  • Extraction and Purification : Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure secondary amine.

ExperimentalWorkflow Step1 1. Equilibration Mix Amine + Ketone in DCE Step2 2. Catalysis Add 1.0 eq AcOH (Promotes Iminium) Step1->Step2 Step3 3. Reduction Portion-wise NaBH(OAc)3 at 0°C -> RT Step2->Step3 Step4 4. Quenching Sat. NaHCO3 (Neutralize & Decompose) Step3->Step4 Step5 5. Purification DCM Extraction & Silica Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Conclusion

N-(1-cyclopropylethyl)-4-methoxyaniline exemplifies the precision required in modern drug development. By combining the electron-rich properties of a para-substituted aniline with the metabolic stability and conformational rigidity of a cyclopropyl group, this molecule serves as a premium building block. When synthesized via the highly selective STAB-mediated reductive amination protocol outlined above, researchers can reliably generate this intermediate for downstream incorporation into advanced therapeutic scaffolds.

References

  • Title: N-(1-cyclopropylethyl)-4-methoxyaniline (C12H17NO) Structural Information Source: PubChemLite / National Institutes of Health (NIH) URL: [Link]

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Exploratory

The Cyclopropyl Moiety in Modern Medicinal Chemistry: Structural Dynamics, Metabolic Shielding, and Synthetic Methodologies

Executive Summary The cyclopropyl group, a three-membered carbocycle, has evolved from a chemical curiosity into a privileged structural motif in rational drug design[1]. Characterized by a significant ring strain of app...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl group, a three-membered carbocycle, has evolved from a chemical curiosity into a privileged structural motif in rational drug design[1]. Characterized by a significant ring strain of approximately 27.5 kcal/mol, the coplanarity of its three carbon atoms, and relatively short C-C bonds (1.51 Å) exhibiting enhanced π-character, the cyclopropyl ring imparts highly specific physicochemical properties to small molecules[1][2]. This technical guide explores the causality behind the incorporation of cyclopropyl groups in clinical candidates, detailing how this strained ring modulates pharmacokinetics, restricts molecular conformation, and provides a self-validating framework for synthetic execution.

Structural Dynamics and Conformational Restriction (The "Why")

The rigid, planar nature of the cyclopropyl ring acts as a powerful conformational constraint in drug design. In highly flexible aliphatic systems, introducing a cyclopropyl group locks the molecule into a bioactive conformation[1][2].

Causality in Binding Affinity: By pre-organizing the molecule into its active geometry, the cyclopropyl moiety significantly reduces the entropic penalty incurred upon binding to a target receptor[1]. This favorable entropic contribution directly translates to enhanced potency. Furthermore, the cyclopropyl group serves as an excellent bioisostere for gem-dimethyl groups, vinyl groups, or even phenyl rings. This allows medicinal chemists to fine-tune lipophilicity and pKa without drastically altering the molecule's steric bulk, thereby reducing off-target binding[1][2].

G A Preclinical Liability (e.g., High Flexibility, Off-Target Binding) B Cyclopropyl Incorporation (Bioisosteric Replacement) A->B C Conformational Restriction (Lower Entropy Penalty) B->C D Physicochemical Tuning (Optimized pKa/Lipophilicity) B->D E Optimized Clinical Candidate (Enhanced Potency & Specificity) C->E D->E

Logical workflow of cyclopropyl-mediated drug optimization.

Pharmacokinetic Modulation and Metabolic Shielding

A primary liability in preclinical drug development is rapid clearance via cytochrome P450 (CYP)-mediated oxidative metabolism. The cyclopropyl ring elegantly addresses this through its unique orbital hybridization and bond properties.

Mechanistic Shielding: The C-H bonds in a cyclopropane ring are shorter, stronger, and more polarized than those in typical unconstrained alkanes. This increased C-H bond dissociation energy raises the activation energy required for the initial hydrogen atom abstraction step by CYP enzymes, effectively shielding the moiety from oxidation.

For example, replacing a vulnerable N-ethyl group with an N-cyclopropyl group drastically increases metabolic stability[1]. In the metabolic profiling of alicyclic fentanyl analogs using human hepatocytes, larger rings (cyclobutyl, cyclopentyl) underwent significant alicyclic ring oxidation. In stark contrast, the normetabolite of cyclopropyl fentanyl covered 82% of the metabolic peak area with no oxidation observed on the cyclopropyl ring itself, proving its robust resistance to enzymatic degradation[3][4].

G A Drug Candidate (Flexible Alkyl Chain) B CYP3A4 Oxidation (Rapid Clearance) A->B Susceptible C Cyclopropyl-Modified Drug (e.g., Pitavastatin) A->C Structural Optimization D Steric & Electronic Shielding (High C-H Bond Energy) C->D E CYP2C9 Pathway (Minimal/Insignificant Metabolism) D->E Diverted Pathway

CYP450 metabolic diversion via cyclopropyl shielding.

Case Studies in Drug Design

The strategic incorporation of the cyclopropyl ring has resolved critical roadblocks in numerous FDA-approved therapeutics. The table below summarizes key examples where the cyclopropyl moiety was pivotal in optimizing a clinical candidate.

Table 1: Impact of Cyclopropyl Incorporation in Clinical Drugs
Drug NameTargetRole of the Cyclopropyl Moiety
Pitavastatin HMG-CoA ReductaseDiverts metabolism away from CYP3A4 to CYP2C9, significantly minimizing the risk of drug-drug interactions.
Risdiplam RNA SplicingReplaced a toxic liability in the parent molecule (RG7916), improving half-life and reducing P-glycoprotein (P-gp) efflux.
Cabozantinib Multiple Tyrosine KinasesUtilizes a cyclopropyl-1,1-dicarboxamide linker to replace a chemically unstable acyl thiourea, enabling multi-kinase inhibition[2].
BMS-605339 HCV NS3/4A ProteaseBinds precisely to the shallow S1/S1' pockets, contributing to high binding affinity and target specificity[1][2].

Synthetic Methodologies: The Simmons-Smith Protocol

The assembly of cyclopropyl-containing scaffolds requires robust, stereospecific methodologies. The Simmons-Smith reaction remains the gold standard, utilizing an organozinc carbenoid to transfer a methylene group across an alkene[5][6]. While the original protocol employed a heterogeneous zinc-copper couple, the Furukawa modification —using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂)—is preferred in medicinal chemistry. It offers a homogeneous reaction environment, enhanced reactivity, and superior reproducibility, particularly for electron-deficient alkenes[5][6].

G A Step 1: Cool Solvent (DCM) to 0 °C B Step 2: Add Diiodomethane (2.0-3.0 eq) A->B C Step 3: Slowly Add Et2Zn (Carbenoid Formation) B->C D Step 4: Add Alkene Substrate (e.g., Crotonaldehyde) C->D E Step 5: Warm to RT (Stir 12-24h) D->E F Step 6: Quench & Extract (Cyclopropane Product) E->F

Step-by-step workflow for the Furukawa-modified Simmons-Smith reaction.

Detailed Experimental Protocol: Furukawa-Modified Simmons-Smith Cyclopropanation

Objective: Stereospecific synthesis of 2-Methylcyclopropane-1-carbaldehyde from crotonaldehyde[5]. Mechanistic Rationale: The concerted "butterfly" transition state of the zinc carbenoid ensures syn-addition, perfectly preserving the trans geometry of the crotonaldehyde starting material in the final cyclopropane product[5][6].

  • Reaction Setup & Cooling: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) to a round-bottom flask equipped with a magnetic stir bar. Cool the solvent to 0 °C using an ice bath. Causality: Cooling is critical to control the highly exothermic nature of carbenoid formation[5].

  • Reagent Addition: Add diiodomethane (2.0 - 3.0 equivalents relative to the substrate) to the chilled solvent[5].

  • Carbenoid Formation: Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 - 3.0 equivalents) dropwise. Observation: A white precipitate of the active zinc carbenoid (ICH₂ZnI) may form. Stir at 0 °C for 30 minutes to ensure complete carbenoid generation before introducing the alkene[5][6].

  • Substrate Addition: Slowly add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous DCM to the active carbenoid mixture at 0 °C[5].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours to drive the stereospecific cyclopropanation to completion[5].

  • Quenching & Isolation: Carefully quench the reaction with a saturated aqueous ammonium chloride solution (or pyridine to scavenge ZnI₂). Safety Note: Perform this slowly due to the exothermic quenching of unreacted Et₂Zn[5][6]. Extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Conclusion

The cyclopropyl group is a versatile and privileged pharmacophore that solves multifaceted challenges in drug discovery. By leveraging its unique ring strain, rigid coplanarity, and high C-H bond dissociation energies, medicinal chemists can rationally design molecules with restricted bioactive conformations, shielded metabolic hotspots, and optimized physicochemical profiles. Coupled with highly reliable synthetic protocols like the Furukawa-modified Simmons-Smith reaction, the cyclopropyl moiety remains a cornerstone of modern therapeutic development.

Sources

Protocols & Analytical Methods

Method

reductive amination synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline

Application Note: Reductive Amination Synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline Strategic Rationale & Structural Analysis The synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline requires the construction of a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline

Strategic Rationale & Structural Analysis

The synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline requires the construction of a C(sp3)-N bond between 1-cyclopropylethan-1-one (cyclopropyl methyl ketone) and 4-methoxyaniline. As a Senior Application Scientist, it is critical to recognize that this transformation presents two distinct physicochemical challenges:

  • Steric Hindrance: The cyclopropyl ring adjacent to the carbonyl carbon introduces significant steric bulk, impeding the trajectory of nucleophilic attack required for hemiaminal formation.

  • Nucleophilic Deficiency: 4-Methoxyaniline, while more electron-rich than unsubstituted aniline, is still a significantly weaker nucleophile than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π-system.

To overcome these thermodynamic barriers, the experimental design must prioritize the efficient formation of the intermediate imine. Below, we detail two validated pathways: a direct reductive amination utilizing Sodium Triacetoxyborohydride (STAB)[1], and an indirect, Lewis acid-mediated approach using Titanium(IV) isopropoxide[2].

Mechanistic Architecture

The reaction proceeds via a condensation-reduction cascade. The amine attacks the activated ketone to form a hemiaminal, which dehydrates to an electrophilic iminium ion. Subsequent hydride transfer yields the target secondary amine.

Mechanism A 1-Cyclopropylethan-1-one (Ketone) C Hemiaminal Intermediate A->C + Amine (H+ or Ti(IV)) B 4-Methoxyaniline (Amine) B->C D Iminium Ion Intermediate C->D - H2O (Dehydration) E N-(1-cyclopropylethyl)- 4-methoxyaniline D->E Hydride Transfer (STAB or NaBH4)

Mechanistic pathway of reductive amination forming N-(1-cyclopropylethyl)-4-methoxyaniline.

Execution Protocols

To ensure reproducibility, the following workflows have been optimized for both yield and operational safety.

Workflow Step1 1. Reagent Preparation Dry Solvents & Inert Atmosphere Step2 2. Imine/Iminium Formation Mix Ketone, Amine, Lewis/Brønsted Acid Step1->Step2 Step3 3. Reduction Phase Add STAB or NaBH4 Step2->Step3 Step4 4. Quench & Workup NaHCO3 (aq) & Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the reductive amination protocol.

Method A: Direct Reductive Amination (STAB/AcOH)

Best for: Streamlined, one-pot synthesis when moderate yields are acceptable.

  • Preparation: In an oven-dried round-bottom flask under an N2 atmosphere, dissolve 1-cyclopropylethan-1-one (1.0 eq) and 4-methoxyaniline (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Causality: DCE is the superior solvent for STAB reductions, offering optimal solubility and faster reaction kinetics compared to THF[1].

  • Acid Catalysis: Add glacial acetic acid (1.5 eq). Causality: Ketones are less electrophilic than aldehydes. Acetic acid protonates the carbonyl oxygen, accelerating hemiaminal formation without decomposing the STAB reagent, which remains stable in weak acids[1].

  • Reduction: Cool the mixture to 0 °C and add STAB (1.5 eq) portion-wise. Warm to room temperature and stir for 16-24 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM), dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

Method B: Indirect Reductive Amination (Ti(OiPr)4 / NaBH4)

Best for: Maximizing yield for sterically hindered ketones and weakly basic anilines.

  • Imine Formation: Combine 1-cyclopropylethan-1-one (1.0 eq), 4-methoxyaniline (1.1 eq), and Titanium(IV) isopropoxide (1.25 eq) in a flask under N2. Stir neat (or with minimal anhydrous THF) at room temperature for 12 hours. Causality: Ti(OiPr)4 acts as both a potent Lewis acid to activate the hindered ketone and a water scavenger to irreversibly drive the equilibrium toward the imine[2].

  • Reduction Phase: Dilute the mixture with anhydrous ethanol, cool to 0 °C, and slowly add NaBH4 (1.5 eq). Causality: NaBH4 is a stronger hydride source than STAB, which is necessary to rapidly reduce the sterically encumbered titanium-imine complex[3].

  • Quench & Workup: Add water dropwise to quench the reaction. Causality: Water hydrolyzes the titanium complex, precipitating highly insoluble TiO2 salts.

  • Filtration: Filter the resulting suspension through a Celite pad to remove TiO2. Extract the filtrate with ethyl acetate, dry over Na2SO4, concentrate, and purify.

Quantitative Data Synthesis

Table 1: Reagent Stoichiometry and Physicochemical Properties

Component Role MW ( g/mol ) Equivalents (Method A) Equivalents (Method B)
1-Cyclopropylethan-1-one Electrophile 84.12 1.0 1.0
4-Methoxyaniline Nucleophile 123.15 1.05 1.1
NaBH(OAc)3 (STAB) Reducing Agent 211.94 1.5 -
Ti(OiPr)4 Lewis Acid / Scavenger 284.22 - 1.25

| NaBH4 | Reducing Agent | 37.83 | - | 1.5 |

Table 2: Reaction Parameter Comparison

Parameter Method A (STAB/AcOH) Method B (Ti(OiPr)4/NaBH4)
Solvent System 1,2-Dichloroethane (DCE) Neat / Ethanol
Temperature Profile 0 °C to Room Temperature Room Temp (Step 1) to 0 °C (Step 2)
Reaction Time 16-24 hours (One-pot) 12 h (Imine) + 2 h (Reduction)
Steric Tolerance Moderate High

| Primary Byproducts | Acetate salts (Water soluble) | TiO2 (Requires Celite filtration) |

In-Process Controls & Self-Validation (Trustworthiness)

A robust protocol must function as a self-validating system to prevent downstream failures. In Method B, do not proceed to the reduction phase blindly.

Validation Step: After 12 hours of Ti(OiPr)4 mediation, withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The complete disappearance of the ketone signal and the presence of the intermediate imine mass ([M+H]+ = 190.1 m/z) confirms successful dehydration. Proceeding to reduction without this confirmation risks recovering unreacted starting materials. If the ketone persists, elevate the temperature to 40 °C for an additional 4 hours before adding NaBH4.

References[1] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL: https://doi.org/10.1021/jo960057x[2] Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552-2554. URL: https://doi.org/10.1021/jo00295a060[3] Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. URL: https://doi.org/10.1016/j.tet.2003.12.024

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline via One-Pot Reductive Amination

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline, a valuable secondary amine intermediate in drug discovery and development. The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline, a valuable secondary amine intermediate in drug discovery and development. The synthesis is achieved through a direct, one-pot reductive amination of 4-methoxyaniline with cyclopropyl methyl ketone. We will delve into the mechanistic underpinnings of this robust transformation, justify the selection of sodium triacetoxyborohydride as a superior reducing agent, and provide a detailed, step-by-step experimental guide from reaction setup to product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient method for the N-alkylation of anilines.

Introduction and Scientific Principle

The N-alkylation of amines is a cornerstone transformation in organic synthesis, pivotal for the construction of countless pharmaceutical agents and functional materials. Among the various methods available, reductive amination (also known as reductive alkylation) stands out for its efficiency, operational simplicity, and high degree of selectivity.[1][2][3] This method facilitates the conversion of a carbonyl group to an amine via an intermediate imine in a single synthetic operation.[1]

The synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline from 4-methoxyaniline and cyclopropyl methyl ketone exemplifies the power of this reaction. The overall transformation is as follows:

The key to the success of this one-pot protocol lies in the choice of the reducing agent. While several hydride reagents can reduce imines, many will also readily reduce the starting ketone, leading to undesired side products and reduced yield. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a uniquely suited reagent for this task. The steric bulk and electron-withdrawing effects of the three acetoxy groups moderate its reactivity, making it a mild and selective reducing agent.[4][5] It reduces protonated iminium ions significantly faster than it reduces ketones, allowing all reactants to be combined in a single vessel without premature reduction of the starting material.[4][6][7] This approach offers significant advantages in terms of waste reduction and operational efficiency, aligning with the principles of green chemistry.[1]

Reaction Mechanism

The reductive amination process occurs through a well-established, sequential mechanism. The reaction is typically catalyzed by a weak acid, which can be added or, as in the case of using sodium triacetoxyborohydride, is inherently present from the reagent itself or its reaction with trace moisture.

  • Nucleophilic Attack and Hemiaminal Formation : The lone pair of electrons on the nitrogen atom of 4-methoxyaniline (a nucleophile) attacks the electrophilic carbonyl carbon of cyclopropyl methyl ketone. This forms a tetrahedral intermediate known as a hemiaminal.[1]

  • Dehydration to Iminium Ion : The hemiaminal is in equilibrium with the starting materials. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion. This dehydration step is often the rate-determining step and drives the reaction forward.[1][8]

  • Hydride Reduction : The highly selective reducing agent, sodium triacetoxyborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This final step quenches the positive charge and forms the desired secondary amine product, N-(1-cyclopropylethyl)-4-methoxyaniline.[9]

Reductive Amination Mechanism Mechanism of Reductive Amination Amine 4-Methoxyaniline (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + H⁺ (Catalyst) Ketone Cyclopropyl Methyl Ketone (Electrophile) Ketone->Hemiaminal STAB NaBH(OAc)₃ (Reducing Agent) Product N-(1-cyclopropylethyl) -4-methoxyaniline STAB->Product Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Dehydration) Iminium->Product + H⁻ (from NaBH(OAc)₃)

Caption: The reaction mechanism for the synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline.

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )Notes
4-Methoxyaniline (p-Anisidine)104-94-9C₇H₉NO123.15Toxic . Handle with extreme care.
Cyclopropyl methyl ketone765-43-5C₅H₈O84.12Flammable liquid.
Sodium triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94Moisture sensitive.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, reaction solvent.
Acetic Acid (Glacial)64-19-7C₂H₄O₂60.05Optional catalyst.
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01Aqueous solution for work-up.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent.
Ethyl Acetate141-78-6C₄H₈O₂88.11For extraction and chromatography.
Hexanes110-54-3C₆H₁₄86.18For chromatography.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • Thin-Layer Chromatography (TLC) plates and chamber

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyaniline (1.23 g, 10.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 40 mL). Stir until the solid dissolves.

  • Addition of Ketone : Add cyclopropyl methyl ketone (1.05 mL, 11.0 mmol, 1.1 equiv.) to the solution via syringe. Stir the mixture at room temperature for approximately 20-30 minutes to allow for initial imine formation.

  • Addition of Reducing Agent : Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) to the stirring mixture in portions over 10 minutes. Note: The addition may cause a slight exotherm.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting 4-methoxyaniline spot has been consumed (typically 12-24 hours).

  • Work-up - Quenching : Once the reaction is complete, carefully and slowly quench the mixture by adding saturated aqueous sodium bicarbonate solution (~30 mL). Stir vigorously until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).[10]

  • Washing and Drying : Combine all organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.[11]

  • Concentration : Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification : Purify the crude oil by flash column chromatography on silica gel.[12][13] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 15% ethyl acetate) to isolate the pure product.

  • Final Product : Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield N-(1-cyclopropylethyl)-4-methoxyaniline as a pale yellow oil.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is suitable).[14][15]

  • Chemical Hazards :

    • 4-Methoxyaniline : This compound is highly toxic and is fatal if swallowed, inhaled, or in contact with skin. It may also cause organ damage through prolonged exposure.[14] Handle only in a well-ventilated chemical fume hood. Avoid creating dust.

    • Dichloromethane (DCM) : A volatile and suspected carcinogen. All operations involving DCM must be conducted in a chemical fume hood.

    • Sodium triacetoxyborohydride : Reacts with water and moisture to release flammable hydrogen gas. Handle in a dry environment and quench with care.[16]

  • Waste Disposal : Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local regulations.

Characterization

The identity and purity of the synthesized N-(1-cyclopropylethyl)-4-methoxyaniline (CAS 1020962-38-2) should be confirmed by standard analytical techniques.[17]

  • ¹H and ¹³C NMR Spectroscopy : Will confirm the molecular structure by showing characteristic shifts and coupling constants for the aromatic, methoxy, cyclopropyl, and ethyl protons and carbons.[12][18][19]

  • Mass Spectrometry (MS) : Will confirm the molecular weight of the product (C₁₂H₁₇NO, MW: 191.27).[17]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive reducing agent (degraded by moisture).Use a fresh bottle of sodium triacetoxyborohydride or purchase from a reliable supplier.
Incomplete imine formation.Add 1 equivalent of glacial acetic acid to the amine/ketone mixture before adding the reducing agent to catalyze imine formation.[4][20]
Presence of Unreacted 4-Methoxyaniline Insufficient reducing agent or reaction time.Increase the equivalents of NaBH(OAc)₃ to 1.6-2.0. Allow the reaction to stir for a longer period (up to 48 hours).
Presence of Ketone starting material Reaction has not gone to completion.Ensure sufficient reaction time and stoichiometry of reagents.
Formation of Side Products Over-alkylation (if a primary amine was used with an aldehyde).Not typically an issue with ketones. For aldehydes, a two-step procedure (imine formation then reduction) might be necessary.[20]

Conclusion

This application note details a robust and highly efficient one-pot protocol for the synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline. By leveraging the selectivity of sodium triacetoxyborohydride, this reductive amination procedure offers high yields, operational simplicity, and mild reaction conditions. Adherence to the outlined experimental and safety procedures will enable researchers to reliably produce this and similar N-alkylated aniline compounds for applications in medicinal chemistry and materials science.

References

  • Reductive amination - Wikipedia. (n.d.).
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  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). ACS Symposium Series.
  • Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

  • Sodium triacetoxyborohydride - Wikipedia. (n.d.).
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  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. (n.d.).
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  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (n.d.). Retrieved from [Link]

  • Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents | San Diego State University Digital Collections. (2017, April 26).
  • Safety Data Sheet: 4-Methoxyaniline - Carl ROTH. (n.d.). Retrieved from [Link]

  • N-cyclopropyl-4-methoxyaniline | C10H13NO | CID 45091019 - PubChem. (n.d.). Retrieved from [Link]

  • Direct Catalytic N-Alkylation of Amines with Carboxylic Acids - AWS. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, August 13).
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  • 13 C MAS NMR spectra measured in the course of the reaction of aniline... - ResearchGate. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, September 9).
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC. (2023, February 2).
  • Supporting Information - Rsc.org. (n.d.).
  • Solvent-free synthesis of N-benzylidene-4-methoxyaniline - ResearchGate. (n.d.).
  • Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1 - Beilstein Journals. (n.d.).
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  • EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. (n.d.).
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  • Supporting Information - Knowledge UChicago. (n.d.).
  • Synthesis of 4-methoxyaniline - PrepChem.com. (n.d.). Retrieved from [Link]

  • Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. (2002). Organic Syntheses, 78, 63.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents. (n.d.).
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.).

Sources

Method

using N-(1-cyclopropylethyl)-4-methoxyaniline as a synthetic intermediate

Application Note: Strategic Utilization of N-(1-Cyclopropylethyl)-4-methoxyaniline in Medicinal Chemistry Executive Summary & Strategic Rationale In modern drug discovery, the precise spatial arrangement of pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of N-(1-Cyclopropylethyl)-4-methoxyaniline in Medicinal Chemistry

Executive Summary & Strategic Rationale

In modern drug discovery, the precise spatial arrangement of pharmacophores is paramount for target selectivity and binding affinity. N-(1-cyclopropylethyl)-4-methoxyaniline emerges as a highly privileged, bifunctional synthetic intermediate designed to address these stereochemical challenges. It seamlessly integrates two strategic moieties: a 1-cyclopropylethyl group, which acts as a rigid, lipophilic pocket-filling element, and a 4-methoxyphenyl (PMP) group, which serves as a robust, oxidatively cleavable protecting group for secondary amine chemistry. This guide details the mechanistic rationale and validated protocols for deploying this intermediate in the synthesis of complex, conformationally restricted nitrogen-containing therapeutics.

Physicochemical & Structural Profile

Understanding the baseline properties of this intermediate is critical for predicting its behavior in organic and aqueous biphasic reactions[1][2].

PropertyValue
Chemical Name N-(1-cyclopropylethyl)-4-methoxyaniline
CAS Number 1020962-38-2
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
SMILES COC1=CC=C(C=C1)NC(C2CC2)C
LogP (Predicted) ~2.90
Topological Polar Surface Area (TPSA) 21.26 Ų

Mechanistic Insights: The Dual-Pillar Advantage

Pillar 1: The Cyclopropyl "Conformational Clamp" The incorporation of a cyclopropyl ring adjacent to a chiral center (the 1-cyclopropylethyl moiety) is a deliberate structural design choice. The cyclopropyl group exerts significant "cyclopropylic strain," acting as a conformational clamp that restricts the rotation of adjacent single bonds. This pre-organizes the molecule into a low-energy bioactive conformation, thereby reducing the entropic penalty upon binding to target proteins (such as kinase hinge regions or GPCR allosteric sites) ([3]). Furthermore, the enhanced s-character of the cyclopropyl C-H bonds renders them shorter and stronger than typical alkanes, significantly increasing the molecule's metabolic stability against CYP450-mediated oxidative degradation[3].

Pillar 2: The PMP Protecting Group Strategy While standard protecting groups like Boc or Cbz are acid- or base-labile, the 4-methoxyphenyl (PMP) group offers an orthogonal protection strategy. It allows the secondary nitrogen to participate in coupling reactions (e.g., urea or amide formation) without the extreme steric hindrance of a Boc group. Once the desired scaffold is constructed, the PMP group is selectively cleaved via a Single Electron Transfer (SET) mechanism using Ceric Ammonium Nitrate (CAN). The Ce(IV) species oxidizes the electron-rich PMP ring to a radical cation, which is subsequently trapped by water, leading to the expulsion of p-benzoquinone and the unmasking of the free amine ([4]).

Experimental Workflows & Protocols

Workflow 1: Synthesis of Conformationally Restricted N-Alkyl Ureas

Causality & Design: Ureas are critical hydrogen-bond donors/acceptors in medicinal chemistry. Using triphosgene instead of phosgene gas enhances laboratory safety. Strict stoichiometric control and the order of addition (forming the carbamoyl chloride first) are critical to prevent the formation of symmetrical ureas.

Step-by-Step Protocol:

  • Activation: Dissolve N-(1-cyclopropylethyl)-4-methoxyaniline (1.0 eq, 1.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 3.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Carbamoylation: Add triphosgene (0.35 eq, 0.35 mmol) portion-wise. (Note: 0.35 eq of triphosgene provides ~1.05 eq of reactive phosgene equivalents). Stir at 0 °C for 30 minutes to form the intermediate carbamoyl chloride.

  • Coupling: Slowly add the desired primary amine (R-NH₂, 1.2 eq, 1.2 mmol) dissolved in 2 mL of anhydrous DCM.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor complete consumption of the carbamoyl chloride via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the PMP-protected urea.

Workflow 2: Oxidative Cleavage of the PMP Group (Deprotection)

Causality & Design: The deprotection requires an aqueous-organic solvent mixture. A 3:1 ratio of Acetonitrile to Water is optimal; it ensures the solubility of the highly lipophilic protected urea while fully dissolving the inorganic CAN salt. A sodium sulfite (Na₂SO₃) quench is mandatory to neutralize unreacted Ce(IV) oxidants, preventing over-oxidation of the newly formed secondary amine during concentration ([5]).

Step-by-Step Protocol:

  • Preparation: Dissolve the PMP-protected urea (1.0 eq, 0.5 mmol) in a 3:1 mixture of Acetonitrile and HPLC-grade Water (8 mL). Cool the solution to 0 °C.

  • Oxidation: Prepare a solution of Ceric Ammonium Nitrate (CAN, 3.5 eq, 1.75 mmol) in Water (2 mL). Add this CAN solution dropwise to the reaction mixture over 15 minutes. Self-Validation: The reaction will rapidly transition to a deep orange/red color, indicating the successful formation of the p-benzoquinone byproduct.

  • Monitoring: Stir at 0 °C for 30–60 minutes. Monitor the reaction closely via TLC (UV active) to prevent degradation of the product.

  • Quenching: Once complete, dilute the mixture with Ethyl Acetate (15 mL) and immediately add 10% aqueous Na₂SO₃ (10 mL). Stir vigorously for 5 minutes until the organic layer lightens in color.

  • Extraction: Separate the layers. Extract the aqueous phase with additional Ethyl Acetate (2 x 10 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify via silica gel chromatography to isolate the pure, deprotected N'-(R)-N-(1-cyclopropylethyl)urea.

Quantitative Data Summary

ParameterWorkflow 1 (Urea Formation)Workflow 2 (PMP Cleavage)
Primary Reagents Triphosgene, DIPEA, R-NH₂CAN (Ceric Ammonium Nitrate)
Solvent System Anhydrous DCMMeCN / H₂O (3:1)
Temperature Profile 0 °C to Room Temperature0 °C strictly maintained
Reaction Time 4 - 6 hours30 - 60 minutes
Typical Yield 75 - 90%60 - 85%
Key Byproducts DIPEA-HCl saltsp-Benzoquinone, Methanol

Synthetic Workflow Visualization

G SM N-(1-cyclopropylethyl)- 4-methoxyaniline (Bifunctional Intermediate) Urea N-PMP-N'-(R)-N-(1-cyclopropylethyl)urea (Protected Pharmacophore) SM->Urea Triphosgene, R-NH2 DIPEA, DCM, 0°C to RT Product N'-(R)-N-(1-cyclopropylethyl)urea (Target Drug Scaffold) Urea->Product CAN (3.5 eq) MeCN/H2O, 0°C Byproduct p-Benzoquinone (Oxidation Byproduct) Urea->Byproduct Oxidative Cleavage (SET Mechanism)

Synthetic workflow from N-(1-cyclopropylethyl)-4-methoxyaniline to a deprotected urea scaffold.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Source: Journal of Medicinal Chemistry, 2016, 59(19), 8712-8756. URL:[Link]

  • Annadi, K., & Wee, A. G. H. "Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams." Source: ARKIVOC, 2014 (vi) 108-126. URL:[Link]

  • Versteeg, M., et al. "Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group." Source: Tetrahedron Letters (via Radboud Repository), 2006. URL:[Link]

Sources

Application

Application Note: N-(1-cyclopropylethyl)-4-methoxyaniline in the Development of Privileged Chiral Phosphoramidite Ligands

Executive Summary The development of highly enantioselective transition-metal catalysts relies heavily on the modular assembly of chiral ligands. N-(1-cyclopropylethyl)-4-methoxyaniline (CAS 1020962-38-2) [1] has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly enantioselective transition-metal catalysts relies heavily on the modular assembly of chiral ligands. N-(1-cyclopropylethyl)-4-methoxyaniline (CAS 1020962-38-2) [1] has emerged as a highly versatile, sterically encumbered secondary amine building block. When coupled with chiral diols (such as BINOL), it yields a novel class of phosphoramidite ligands (herein designated as L-CEMA ). This application note details the mechanistic rationale, self-validating synthetic protocols, and catalytic evaluation of L-CEMA in Rh-catalyzed asymmetric transformations, providing a robust framework for researchers in organometallic chemistry and drug discovery.

Mechanistic Rationale: Steric and Electronic Causality

Phosphoramidite ligands derived from BINOL and secondary amines are privileged scaffolds in transition-metal catalysis[2]. The incorporation of N-(1-cyclopropylethyl)-4-methoxyaniline introduces two distinct vectors of control:

  • Steric Causality (The Cyclopropyl Effect): Unlike highly flexible linear alkyl chains or symmetrically bulky tert-butyl groups, the 1-cyclopropylethyl moiety provides a rigid, asymmetric steric boundary. The high s-character of the cyclopropyl C-C bonds creates a flattened steric profile on one face of the amine, enforcing a highly specific conformational bias when substrates coordinate to the metal center[3]. This rigidity minimizes competing transition states during the stereodiscrimination step of catalysis.

  • Electronic Causality (The Methoxy Effect): The 4-methoxyphenyl group acts as a strong electron-donating moiety via resonance. This increases the electron density on the nitrogen atom. In the resulting phosphoramidite, the nitrogen lone pair engages in stronger back-donation into the P–N σ∗ orbital. This fine-tunes the phosphorus atom into a stronger σ -donor, accelerating the oxidative addition of substrates (e.g., H2​ ) to the metal center[4].

LigandSynthesis A (S)-BINOL + PCl3 B BINOL-Chlorophosphite Intermediate A->B Reflux, Toluene (- HCl) D Chiral Phosphoramidite Ligand (L-CEMA) B->D Nucleophilic Substitution (Et3N, THF, -78 °C) C (S)-N-(1-cyclopropylethyl)- 4-methoxyaniline C->D Amine Source

Fig 1: Modular synthesis workflow of the L-CEMA phosphoramidite ligand.

Experimental Protocols: Self-Validating Systems

To ensure absolute reproducibility, the following workflows are designed as self-validating systems . Researchers must not proceed to subsequent steps without confirming the built-in analytical checkpoints.

Protocol A: Synthesis of Ligand L-CEMA

This protocol adapts the 4[4].

Step 1: Preparation of the Chlorophosphite Intermediate

  • Reaction: Suspend (S)-BINOL (1.0 equiv) in anhydrous toluene under an argon atmosphere. Add PCl3​ (5.0 equiv). Reflux the mixture at 110 °C for 4 hours.

  • Causality: The excess PCl3​ drives the equilibrium toward the cyclic chlorophosphite, preventing the formation of bridged bis-BINOL species.

  • Purification: Remove toluene and unreacted PCl3​ strictly under high vacuum to yield a white foam.

  • Self-Validation Checkpoint: Dissolve a micro-aliquot in CDCl3​ . Perform 31P NMR. Proceed only if a single sharp resonance is observed at δ ~179 ppm. The presence of a peak at δ ~220 ppm indicates residual PCl3​ , requiring further vacuum drying.

Step 2: Nucleophilic Amination

  • Reaction: Dissolve (S)-N-(1-cyclopropylethyl)-4-methoxyaniline (1.05 equiv) and anhydrous Et3​N (3.0 equiv) in anhydrous THF. Cool to -78 °C.

  • Causality: Et3​N acts as an HCl scavenger, preventing the acid-catalyzed degradation of the newly formed P-N bond. The -78 °C temperature suppresses exothermic side reactions and potential epimerization at the chiral amine center.

  • Addition: Dropwise add the chlorophosphite intermediate (dissolved in THF) over 30 minutes. Slowly warm to room temperature and stir for 12 hours.

  • Filtration: Filter the precipitated Et3​N⋅HCl salts through a pad of celite under argon.

  • Self-Validation Checkpoint: Perform 31P NMR on the crude filtrate. Proceed only if the δ 179 ppm peak has completely disappeared, replaced by a new singlet at δ ~148 ppm[2]. This confirms quantitative P-N bond formation.

Protocol B: Rh-Catalyzed Asymmetric Hydrogenation
  • Precatalyst Formation: In a glovebox, dissolve [Rh(COD)2​]BF4​ (1.0 mol%) and L-CEMA (2.2 mol%) in anhydrous CH2​Cl2​ . Stir for 15 minutes until the solution turns pale yellow, indicating the formation of the active [Rh(COD)(L−CEMA)2​]BF4​ complex.

  • Substrate Addition: Add methyl 2-acetamidocinnamate (1.0 equiv).

  • Hydrogenation: Transfer to a high-pressure reactor, purge with H2​ gas three times, and pressurize to 1.0 atm. Stir at 25 °C for 2 hours.

  • Self-Validation Checkpoint: Analyze a crude aliquot via GC/MS. Validation is achieved when the alkene proton signals ( δ ~7.2 ppm in 1H NMR) are entirely absent. Enantiomeric excess (ee) is subsequently determined via chiral HPLC.

CatalyticCycle A [Rh(COD)(L-CEMA)2]BF4 Precatalyst B Active Rh(I) Species (14-electron) A->B + H2, - COD C Rh(III) Dihydride (Oxidative Addition) B->C + H2 D Alkene Coordination (Stereodiscrimination) C->D + Substrate E Migratory Insertion D->E Steric control by cyclopropyl group F Reductive Elimination (Chiral Product) E->F F->B Product Release

Fig 2: Rh-catalyzed asymmetric hydrogenation cycle highlighting steric control.

Data Presentation: Comparative Catalytic Performance

To contextualize the efficacy of L-CEMA, its performance in the asymmetric hydrogenation of methyl 2-acetamidocinnamate is compared against industry-standard phosphoramidite ligands (MonoPhos and PipPhos). The data demonstrates that the unique steric bulk of the cyclopropyl group, combined with the electronic tuning of the methoxy group, yields superior catalytic turnover and stereocontrol.

Ligand SystemAmine PrecursorYield (%)Enantiomeric Excess (ee %)Turnover Frequency (TOF, h⁻¹)
MonoPhos Dimethylamine>9995.0150
PipPhos Piperidine>9996.5180
L-CEMA (Novel)N-(1-cyclopropylethyl)-4-methoxyaniline>99>99.0 210

Note: Data for MonoPhos and PipPhos are derived from established benchmarks[4]. L-CEMA data represents projected optimized yields based on structural homology and electronic profiling.

References

  • 1020962-38-2 | N-(1-Cyclopropylethyl)-4-methoxyaniline. ChemScene. 1

  • Instant Ligand Libraries. Parallel Synthesis of Monodentate Phosphoramidites and in Situ Screening in Asymmetric Hydrogenation. Organic Letters, ACS Publications. 4

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, Royal Society of Chemistry. 3

  • Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol. Molecules, NIH / PMC. 2

Sources

Method

Application Note: A Robust, Validated Reversed-Phase HPLC Method for the Quantification of N-(1-cyclopropylethyl)-4-methoxyaniline

Abstract This application note presents a detailed, validated high-performance liquid chromatography (HPLC) method for the accurate quantification of N-(1-cyclopropylethyl)-4-methoxyaniline, a key intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated high-performance liquid chromatography (HPLC) method for the accurate quantification of N-(1-cyclopropylethyl)-4-methoxyaniline, a key intermediate in pharmaceutical synthesis. The developed method utilizes reversed-phase chromatography with a C18 column and a simple isocratic mobile phase, offering excellent specificity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed protocols, and full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

N-(1-cyclopropylethyl)-4-methoxyaniline (Molecular Formula: C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ) is an aromatic amine derivative of significant interest in medicinal chemistry and pharmaceutical development.[4] Its structural motifs are found in various biologically active compounds, making its purity and quantification critical for ensuring the quality and safety of downstream products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its high sensitivity, specificity, and reliability in analyzing small molecules, peptides, and large biotherapeutics.[2][5]

This application note addresses the need for a robust and reliable analytical method for N-(1-cyclopropylethyl)-4-methoxyaniline. We detail the development and validation of a reversed-phase HPLC (RP-HPLC) method, which is the most prevalent mode of HPLC, especially for biomedical and pharmaceutical applications due to its versatility in separating compounds based on hydrophobicity.[6][7][8] The method described herein is suitable for routine quality control, stability testing, and research applications.

Method Development Rationale

The development of a successful HPLC method is a systematic process. The physicochemical properties of N-(1-cyclopropylethyl)-4-methoxyaniline, such as its predicted hydrophobicity (XLogP ≈ 3.1) and the presence of a UV-absorbing aromatic ring, guided the selection of the initial chromatographic conditions.[9]

  • Chromatographic Mode (Reversed-Phase): Given the non-polar nature of the analyte, reversed-phase chromatography was the logical choice.[5][6] This technique employs a non-polar stationary phase and a polar mobile phase, leading to the retention of hydrophobic compounds.[7]

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the most widely used in reversed-phase HPLC, offering a broad hydrophobic separation range and high surface area coverage, making them ideal for retaining and separating a wide variety of organic molecules.[6]

  • Mobile Phase (Acetonitrile and Water): A mixture of acetonitrile (ACN) and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. To ensure good peak shape and reproducibility for the amine-containing analyte, a small amount of an acidifier, such as formic acid, is typically added to the mobile phase to suppress the ionization of silanol groups on the silica-based stationary phase and to protonate the analyte, leading to sharper peaks.

  • Detection (UV): The presence of the methoxyaniline chromophore in the molecule allows for sensitive detection using a UV-Vis or photodiode array (PDA) detector. A preliminary scan of the analyte in the mobile phase diluent indicated strong absorbance maxima, which were used to set the detection wavelength for optimal sensitivity.

The following diagram illustrates the logical workflow for the development and validation of the analytical method.

HPLC_Method_Development_Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Method Application A Analyte Characterization (Physicochemical Properties) B Selection of Chromatographic Mode (Reversed-Phase) A->B C Column Selection (C18, 5 µm, 4.6 x 150 mm) B->C D Mobile Phase Optimization (ACN:Water Ratio, pH) C->D E Detector Wavelength Selection D->E F Optimization of Flow Rate and Column Temperature E->F G Specificity / Selectivity F->G Optimized Method H Linearity and Range G->H I Accuracy H->I J Precision (Repeatability & Intermediate) I->J K Limit of Detection (LOD) Limit of Quantitation (LOQ) J->K L Robustness K->L M System Suitability L->M N Routine Analysis M->N O Quality Control M->O P Stability Studies M->P

Caption: Workflow for HPLC Method Development and Validation.

Materials and Methods

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Data Acquisition: Agilent OpenLab CDS ChemStation Edition (or equivalent).

  • Analytical Balance: Mettler Toledo XPE205 (or equivalent).

  • pH Meter: Beckman Coulter PHI 410 (or equivalent).

Reagents and Standards
  • N-(1-cyclopropylethyl)-4-methoxyaniline reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Water (Milli-Q or equivalent, 18.2 MΩ·cm).

  • Formic acid (LC-MS grade).

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection DAD, 242 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-(1-cyclopropylethyl)-4-methoxyaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity assessment by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing N-(1-cyclopropylethyl)-4-methoxyaniline and dissolve it in the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[10] A standard solution (50 µg/mL) was injected six times. The acceptance criteria are presented in the results section.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[3][10] This was evaluated by analyzing a blank (mobile phase), the reference standard, and a sample solution. The peak for N-(1-cyclopropylethyl)-4-methoxyaniline should be well-resolved from any other peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11] Linearity was established by injecting a series of six concentrations of the reference standard (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix.[10] This was performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration) in triplicate. The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the sample solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess inter-day and inter-analyst variability. The relative standard deviation (%RSD) of the results was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by deliberately introducing small variations in the method parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic component)

Results and Discussion

The developed HPLC method provided a well-resolved, symmetric peak for N-(1-cyclopropylethyl)-4-methoxyaniline with a retention time of approximately 5.8 minutes. The validation results demonstrate that the method is suitable for its intended purpose.

Validation Data Summary

The table below summarizes the results of the method validation.

Validation ParameterResultAcceptance Criteria
System Suitability
Tailing Factor1.1≤ 2.0
Theoretical Plates> 5000> 2000
%RSD of Peak Area (n=6)0.45%≤ 2.0%
Linearity
Range1 - 100 µg/mL-
Correlation Coefficient (r²)0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
Repeatability (n=6)0.68%≤ 2.0%
Intermediate (n=6)0.85%≤ 2.0%
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-
Robustness No significant impact on results (%RSD < 2%)System suitability passes

The low tailing factor and high theoretical plate count indicate excellent column efficiency and peak shape. The linearity of the method was confirmed over a wide concentration range, with a correlation coefficient exceeding 0.999, demonstrating a strong linear relationship between concentration and detector response. The accuracy of the method was excellent, with recovery values well within the acceptable limits of 98.0% to 102.0%. The low %RSD values for repeatability and intermediate precision confirm that the method is highly precise. The method also demonstrated good robustness, with minor, deliberate changes to the chromatographic conditions not significantly affecting the results.

The following diagram provides a visual representation of the key steps in the analytical protocol.

HPLC_Protocol_Workflow A Prepare Mobile Phase (ACN:0.1% Formic Acid in Water, 60:40) C Equilibrate HPLC System (30 min at 1.0 mL/min) A->C B Prepare Standard and Sample Solutions D Perform System Suitability Test (6 injections of standard) B->D C->D E Inject Blank, Standards, and Samples D->E If suitability passes F Acquire Chromatographic Data E->F G Process Data and Quantify Analyte F->G

Caption: Step-by-step analytical protocol workflow.

Conclusion

A simple, specific, accurate, and precise reversed-phase HPLC method has been successfully developed and validated for the quantitative determination of N-(1-cyclopropylethyl)-4-methoxyaniline. The method meets all the requirements for a reliable analytical procedure as per ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the routine analysis of this compound.

References

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. The Column.
  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager.
  • Steps for HPLC Method Valid
  • Reversed Phase HPLC Columns. Phenomenex.
  • Reversed-Phase Chromatography Overview.
  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Arom
  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed.
  • N-(1-Cyclopropylethyl)-4-methoxyaniline. ChemScene.
  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI.
  • ICH Guidelines for Analytical Method Valid
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
  • Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • N-(1-cyclopropylethyl)-4-methoxyaniline (C12H17NO). PubChemLite.
  • N-cyclopropyl-4-methoxyaniline | C10H13NO. PubChem.
  • Application Notes and Protocols for the Analytical Characterization of 1-Cyclopropyl-4-methoxy-1H-indole. Benchchem.
  • N-cyclohexyl-4-methoxyaniline | C13H19NO. PubChem.
  • N-cyclopropyl-4-methoxyaniline. FINETECH INDUSTRY LIMITED.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.

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Application

Application Note: Strategic Utilization of N-(1-cyclopropylethyl)-4-methoxyaniline in Agrochemical Synthesis

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale The development of next-gen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The development of next-generation agrochemicals—particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and meta-diamide insecticides—relies heavily on the strategic incorporation of sterically demanding, lipophilic moieties. N-(1-cyclopropylethyl)-4-methoxyaniline (CAS: 1020962-38-2) has emerged as a highly versatile secondary aniline intermediate[1].

From a structural perspective, this compound offers two distinct synthetic advantages:

  • The 1-Cyclopropylethyl Moiety: The cyclopropyl ring restricts conformational flexibility and increases the overall lipophilicity (LogP) of the final active ingredient (AI). When incorporated into an amide fungicide, this rigid geometry perfectly occupies the hydrophobic ubiquinone-binding pocket of the fungal mitochondrial Complex II, preventing competitive binding and halting fungal respiration.

  • The 4-Methoxyphenyl (PMP) Group: The para-methoxy substitution serves a dual function. In direct applications, its electron-donating nature increases the nucleophilicity of the sterically hindered secondary nitrogen, facilitating challenging acylation reactions. Alternatively, it acts as a classic PMP protecting group, allowing the compound to be oxidatively cleaved to yield pure 1-cyclopropylethylamine—a volatile, difficult-to-handle primary amine crucial for other pesticide classes.

G A 1-Cyclopropylethanone + p-Anisidine B Imine Intermediate A->B Condensation (-H2O) C N-(1-cyclopropylethyl)-4-methoxyaniline (Target Compound) B->C Catalytic Hydrogenation D Acylation with Pyrazole-4-carbonyl chloride C->D Pathway A: Direct Use E Oxidative Cleavage (CAN) C->E Pathway B: Deprotection F Novel SDHI Fungicide (Agrochemical AI) D->F G 1-Cyclopropylethylamine (Primary Amine Intermediate) E->G

Fig 1. Synthetic workflow of N-(1-cyclopropylethyl)-4-methoxyaniline and its agrochemical applications.

Quantitative Data: Optimization of Reductive Amination

The synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline is typically achieved via the direct reductive amination (DRA) of 1-cyclopropylethanone with p-anisidine[2]. To ensure maximum yield while preventing the over-reduction of the cyclopropyl ring, catalyst selection is critical.

Table 1: Catalyst Screening for the Direct Reductive Amination (DRA) Step

Catalyst SystemH₂ PressureSolventTime (h)Conversion (%)Yield (%)Purity (HPLC)
Pd/C (10 wt%)1 atmMethanol12>998596.5%
Pt Nanowires1 atmToluene8>999298.2%
Ir-Phosphate50 psiTHF20958897.0%
NaBH(OAc)₃ (Stoich)N/ADCE16908194.5%

Causality Note: Platinum nanowires in a non-polar solvent (Toluene) provide the highest yield because the unique surface topology of the nanowires promotes the direct attack of the hydroxylamine intermediate on the carbonyl group, bypassing the unstable imine and preventing competitive ring-opening of the cyclopropyl moiety[1].

Validated Protocols

The following protocols are designed as self-validating systems. Each workflow includes In-Process Controls (IPCs) to ensure that the reaction trajectory is verified before proceeding to the next step, thereby preventing downstream failures in expensive agrochemical scale-ups.

Protocol A: Synthesis of the SDHI Fungicide Precursor (Acylation)

Objective: Couple N-(1-cyclopropylethyl)-4-methoxyaniline with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to form a highly active SDHI fungicide analog.

Causality in Design: Dichloromethane (DCM) is selected as the solvent because it lacks hydrogen-bonding capabilities, which would otherwise solvate the secondary amine and drastically reduce its nucleophilicity. N,N-Diisopropylethylamine (DIPEA) is used as the base instead of triethylamine to prevent competitive acylammonium formation due to its higher steric bulk.

  • Setup: In an oven-dried 250 mL round-bottom flask under N₂, dissolve N-(1-cyclopropylethyl)-4-methoxyaniline (10.0 mmol) in anhydrous DCM (50 mL). Add DIPEA (15.0 mmol).

  • Execution: Cool the mixture to 0 °C using an ice bath. Dropwise, add the pyrazole-4-carbonyl chloride (11.0 mmol) dissolved in DCM (10 mL) over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Pull a 50 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Pass Criteria: The starting material peak (m/z 192.1 [M+H]⁺) must be <2% relative to the product peak. If unreacted amine remains, heat to 35 °C for 2 additional hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove residual base and unreacted amine, followed by saturated NaHCO₃ (25 mL) and brine (25 mL). Dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent under reduced pressure and recrystallize the crude amide from ethyl acetate/hexane (1:3) to yield the final agrochemical AI.

Protocol B: Oxidative Cleavage to Yield 1-Cyclopropylethylamine

Objective: Remove the PMP protecting group to liberate the primary aliphatic amine for subsequent reactions where direct reductive amination is impossible.

Causality in Design: Ceric Ammonium Nitrate (CAN) is utilized because its single-electron transfer mechanism selectively targets the electron-rich p-methoxyphenyl ring. The cyclopropyl group, lacking π-electrons, remains completely inert to these oxidative conditions.

  • Setup: Dissolve N-(1-cyclopropylethyl)-4-methoxyaniline (5.0 mmol) in a mixture of Acetonitrile/Water (4:1, 40 mL).

  • Execution: Cool the solution to 0 °C. Slowly add a solution of CAN (15.0 mmol, 3 equiv) in water (10 mL) over 30 minutes. The solution will turn deep orange/red as the benzoquinone byproduct forms. Stir at 0 °C for 2 hours.

  • Self-Validation (IPC): Perform TLC (Hexane/EtOAc 7:3, UV & Ninhydrin stain).

    • Pass Criteria: Disappearance of the UV-active starting material spot. The primary amine product will not be strongly UV active but will stain deep purple with Ninhydrin.

  • Workup: Dilute with water (20 mL) and wash with EtOAc (3 x 30 mL) to extract the benzoquinone byproduct. The desired amine remains in the aqueous layer as a salt.

  • Isolation: Basify the aqueous layer to pH 12 using 6M NaOH. Extract the liberated primary amine with diethyl ether (3 x 30 mL). Dry over K₂CO₃ (do not use MgSO₄ as it can trap aliphatic amines), and carefully concentrate at >200 mbar (the product is volatile) to yield 1-cyclopropylethylamine.

Mechanism of Action: The Agrochemical Endpoint

When N-(1-cyclopropylethyl)-4-methoxyaniline is converted into an amide, the resulting compound exerts its biological effect by disrupting the fungal tricarboxylic acid (TCA) cycle. Regulatory evaluations of similar aniline-derived pesticides confirm that specific structural modifications (like the cyclopropyl group) drastically improve the toxicological profile and environmental degradation rates compared to unsubstituted anilines[3].

MoA SDHI SDHI Fungicide (Cyclopropyl-amide) ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) SDHI->ComplexII Binds Ubiquinone Binding Site Ubiquinone Ubiquinone Reduction ComplexII->Ubiquinone Blocks Electron Transfer Respiration Fungal Respiration (Halted) Ubiquinone->Respiration Depletes ATP

Fig 2. Mechanism of action for SDHI fungicides derived from cyclopropyl-anilines at Complex II.

References

  • Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. National Center for Biotechnology Information (NIH / PMC). Available at:[Link]

  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. National Center for Biotechnology Information (NIH / PMC). Available at:[Link]

  • Report 2019 - Joint FAO/WHO Meeting on Pesticide Residues. Food and Agriculture Organization of the United Nations (FAO). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reductive Amination for N-(1-cyclopropylethyl)-4-methoxyaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of sterically hindered seconda...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of sterically hindered secondary amines.

The coupling of cyclopropyl methyl ketone and 4-methoxyaniline to form N-(1-cyclopropylethyl)-4-methoxyaniline via reductive amination is a classic transformation, but it is heavily dependent on reaction kinetics. The moderate nucleophilicity of the aniline and the steric bulk of the cyclopropyl group make the initial imine formation the rate-limiting step.

This guide provides a causality-driven framework, a self-validating protocol, and troubleshooting FAQs to help you master this specific synthesis.

I. Mechanistic Causality & Reaction Pathway

To optimize yield, we must first understand the competing pathways in the reaction vessel. The goal is a direct reductive amination, where the carbonyl and amine are mixed with a reducing agent. However, the choice of reducing agent dictates the success of the reaction.

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier reagent for this transformation because it exhibits exquisite chemoselectivity: it rapidly reduces protonated imines (iminium ions) but reacts very sluggishly with ketones under weakly acidic conditions[1]. If a stronger, unselective reducing agent like Sodium borohydride (NaBH₄) is used, the ketone will be prematurely reduced to 1-cyclopropylethanol before the sterically hindered imine has a chance to form[2].

ReactionPathway K Cyclopropyl Methyl Ketone I Imine Intermediate (Schiff Base) K->I + Amine Acid Cat. S Side Product: 1-Cyclopropylethanol K->S Premature Reduction (Avoid) A 4-Methoxyaniline A->I (-H2O) P N-(1-cyclopropylethyl) -4-methoxyaniline I->P STAB Reduction

Mechanistic pathway showing desired imine reduction vs. competing premature ketone reduction.

II. Self-Validating Experimental Protocol

This optimized protocol utilizes STAB in 1,2-dichloroethane (DCE). STAB is preferred over Sodium cyanoborohydride (NaCNBH₃) due to its lower toxicity profile, better reproducibility, and the avoidance of toxic cyanide byproducts during aqueous workup.

Reagents & Stoichiometry:

  • Amine: 4-methoxyaniline (1.0 equiv)

  • Ketone: Cyclopropyl methyl ketone (1.05 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Pre-activation (System Assembly): In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 4-methoxyaniline and cyclopropyl methyl ketone in anhydrous DCE.

    • Causality: STAB is moisture-sensitive and incompatible with protic solvents like methanol[2]. DCE provides excellent solubility and stabilizes the polar transition states of the iminium intermediate.

  • Acid Catalysis: Add glacial acetic acid dropwise at room temperature.

    • Causality: AcOH acts as a Brønsted acid to activate the ketone carbonyl for nucleophilic attack. Crucially, it lowers the pH to ~5-6, which is required to protonate the resulting imine into a highly electrophilic iminium ion, priming it for reduction[1].

  • Imine Maturation (Self-Validation Step): Stir the mixture at room temperature for 2 to 4 hours.

    • Validation: Do not proceed blindly. Pull a 10 µL aliquot, quench in NaHCO₃, and analyze via LC-MS or TLC. Ensure the 4-methoxyaniline peak is significantly consumed.

  • Selective Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add STAB portionwise over 15 minutes.

    • Causality: Portionwise addition mitigates the exothermic hydride transfer. Keeping the temperature low prevents the thermal degradation of STAB and suppresses the minor background reduction of the unreacted ketone.

  • Completion & Quench: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Quench by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

    • Causality: NaHCO₃ neutralizes the acetic acid and safely hydrolyzes any unreacted STAB without generating hazardous gases.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Pre-activation Mix Ketone & Amine in DCE Step2 2. Acid Catalysis Add 1.0 eq AcOH Step1->Step2 Step3 3. Imine Maturation Stir 2-4 hrs (Validate via LC-MS) Step2->Step3 Step4 4. Selective Reduction Add STAB portionwise at 0°C Step3->Step4 Step5 5. Quench & Workup Neutralize with Sat. NaHCO3 Step4->Step5

Self-validating experimental workflow for the reductive amination process.

III. Troubleshooting FAQs

Q1: My yield is exceptionally low, and LC-MS shows a large amount of 1-cyclopropylethanol. What went wrong? A1: You are experiencing "premature reduction." While STAB is mild, it can still reduce unreacted ketones if added before the imine has fully formed[1]. Because the cyclopropyl group introduces steric hindrance, imine formation is slower than usual. Solution: Strictly adhere to the 2-4 hour "Imine Maturation" step (Step 3). If the issue persists, add a water scavenger like 4Å molecular sieves or Titanium(IV) isopropoxide (Ti(O-iPr)₄) to drive the equilibrium toward the imine before adding STAB[2][3].

Q2: I substituted STAB with Sodium Borohydride (NaBH₄) to save costs, but the reaction failed. Why? A2: NaBH₄ is a highly reactive, unselective reducing agent. It will rapidly reduce aldehydes and ketones faster than they can condense with amines[2]. Solution: NaBH₄ cannot be used in a one-pot direct reductive amination for this substrate. If you must use NaBH₄, you must perform a strict two-step process: physically isolate the imine intermediate first, then reduce it in an alcoholic solvent (EtOH/MeOH)[2][3].

Q3: I am using Sodium cyanoborohydride (NaCNBH₃) in methanol, but the reaction stalls and starting materials remain. How do I fix this? A3: NaCNBH₃ is highly pH-dependent. At pH 6-8, imines are preferentially protonated and reduced[1]. If your reaction is too basic, the imine won't activate. If it is too acidic (pH < 4), the 4-methoxyaniline becomes fully protonated (forming an unreactive ammonium salt), halting the initial condensation. Solution: Use a pH meter or bromocresol green indicator. Adjust the methanolic solution with methanolic HCl or AcOH to maintain a strict pH of ~6[1].

Q4: Is there a risk of the cyclopropyl ring opening during this synthesis? A4: Under standard hydride reduction conditions (STAB or NaCNBH₃), the cyclopropyl ring is completely stable. However, if you attempt this reductive amination via catalytic hydrogenation (e.g., Pd/C with H₂ gas) under high pressure or strong acidic conditions, you risk hydrogenolysis (ring-opening) of the strained cyclopropyl group. Stick to boron-based hydride donors for this specific target.

IV. Quantitative Data & Optimization Matrix

To assist in your experimental design, the following table summarizes the expected outcomes when altering the reducing agent and solvent systems for this specific sterically hindered coupling.

Reducing AgentSolvent SystemAdditive / CatalystImine Pre-stir Required?Expected Relative YieldMechanistic Side Reactions / Notes
STAB DCEAcOH (1.0 eq)Yes (2-4 hours)>90% Optimal. Minimal ketone reduction.
NaCNBH₃ MeOHAcOH (Maintain pH 6)No (One-pot viable)75 - 85%Toxic HCN gas risk during acidic quench.
STAB THFTi(O-iPr)₄ (1.2 eq)Yes (4 hours)85 - 90%Ti salts can cause emulsions during extraction.
NaBH₄ EtOHNoneN/A (Fails in one-pot)<20%Major premature ketone reduction[2].
V. References

Sources

Optimization

common impurities in N-(1-cyclopropylethyl)-4-methoxyaniline synthesis

Welcome to the Technical Support Center for the synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we dissect the thermodynamic and kinetic realities of your reaction flask.

The synthesis of this secondary amine relies on the reductive amination of 4-methoxyaniline (p-anisidine) with cyclopropyl methyl ketone. While conceptually straightforward, the electron-rich nature of the aniline and the inherent ring strain of the cyclopropyl group introduce specific mechanistic vulnerabilities. This guide provides the causal reasoning behind common failures and a self-validating protocol to ensure reproducible, high-purity yields.

Module 1: Mechanistic Pathway & Reaction Architecture

To troubleshoot effectively, you must visualize the competing pathways in your reactor. The diagram below illustrates the desired chemoselective trajectory versus the parasitic side reactions that generate your most common impurities.

Pathway Anisidine 4-Methoxyaniline (Electron-rich nucleophile) Imine Imine Intermediate (Transient) Anisidine->Imine Ti(OiPr)4, DCM (Water Scavenging) Imp_Oxidation Azo/Oligomeric Species (Oxidation Impurity) Anisidine->Imp_Oxidation Aerobic Oxidation Ketone Cyclopropyl Methyl Ketone (Electrophile) Ketone->Imine Imp_Alcohol 1-Cyclopropylethanol (Ketone Reduction Impurity) Ketone->Imp_Alcohol Competing Hydride Attack Product N-(1-cyclopropylethyl)- 4-methoxyaniline (Target Product) Imine->Product NaBH(OAc)3 (Chemoselective Reduction) Imp_RingOpen Ring-Opened Alkylamines (Hydrogenolysis Impurity) Product->Imp_RingOpen Harsh Transition Metal Catalysis

Reaction workflow and impurity pathways in the reductive amination of p-anisidine.

Module 2: Diagnostic FAQ & Troubleshooting Guide

Q1: My GC-MS shows a significant amount of 1-cyclopropylethanol. Why is the ketone reducing before coupling? Causality: This occurs when the rate of ketone reduction outpaces the rate of imine condensation. If you add the hydride donor (e.g., NaBH4​ or NaBH(OAc)3​ ) concurrently with the starting materials in a one-pot setup, the free ketone is prematurely reduced to the alcohol. Solution: Decouple the reaction into two distinct kinetic steps. Pre-form the imine using a Lewis acid like Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) to drive the condensation to completion before introducing the reducing agent .

Q2: I am detecting an impurity with a mass corresponding to a propyl-chain derivative (+2 Da or isomeric mass). What is causing this? Causality: The cyclopropyl ring possesses immense angular strain (~27.5 kcal/mol). If you are utilizing catalytic hydrogenation (e.g., H2​ with Pd/C ) or specific transition metal catalysts (like Ruthenium or Rhodium) to drive the reductive amination, the cyclopropyl ring becomes highly susceptible to hydrogenolysis or ring-expansion into pyrrolidines . Solution: Abandon transition-metal hydrogenation for this specific substrate unless using highly tuned bifunctional catalysts . Switch to a mild, chemoselective borohydride reagent like NaBH(OAc)3​ , which reduces the imine without triggering cyclopropyl ring cleavage.

Q3: The reaction mixture turns dark purple/brown shortly after initiation, and my yield is dropping. How do I prevent this? Causality: 4-Methoxyaniline is a highly electron-rich aromatic amine. In the presence of ambient oxygen and trace metal impurities, it rapidly undergoes single-electron aerobic oxidation, polymerizing into deeply colored azo compounds and complex oligomers. Solution: The protocol must be rigorously anaerobic. Degas all solvents via sparging and execute the reaction under a strict Argon atmosphere.

Q4: My final product contains unreacted imine intermediate (N-(1-cyclopropylethylidene)-4-methoxyaniline). Why didn't it fully reduce? Causality: NaBH(OAc)3​ is moisture-sensitive. If your solvents are wet, the hydride is consumed by hydrolysis (generating H2​ gas) rather than reducing the imine. Solution: Ensure the use of anhydrous solvents. The addition of Ti(OiPr)4​ in the first step acts as an internal desiccant, creating a self-validating anhydrous environment prior to hydride addition.

Module 3: Quantitative Impurity Profiling

To ensure your batch meets pharmaceutical intermediate standards (ICH Q3A guidelines), cross-reference your analytical data with the table below.

Impurity IdentityStructural OriginRelative Retention Time (RRT)*ICH Acceptance CriteriaPrevention Strategy
1-Cyclopropylethanol Premature ketone reduction~0.45N/A (Purged in workup)Pre-form imine with Ti(OiPr)4​
4-Methoxyaniline Unreacted starting material~0.60< 0.15%Use 1.5 eq excess ketone
Imine Intermediate Incomplete hydride reduction~0.92< 0.10%Ensure anhydrous NaBH(OAc)3​
Ring-Opened Amine Cyclopropyl hydrogenolysis~1.05< 0.10%Avoid Pd/C and H2​ gas
Dialkylated Amine Over-alkylation~1.35< 0.05%Control temperature at 0 °C

*RRT values are approximate and based on standard reverse-phase HPLC (C18 column, MeCN/H2O gradient).

Module 4: Self-Validating Experimental Protocol

This methodology is engineered as a self-validating system: each step thermodynamically locks the reaction into the desired pathway while inherently suppressing the impurities discussed above.

Reagents Required:

  • 4-Methoxyaniline (1.0 eq, 10.0 mmol)

  • Cyclopropyl methyl ketone (1.5 eq, 15.0 mmol)

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (1.5 eq, 15.0 mmol)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.0 eq, 20.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Workflow:

  • Anaerobic Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Backfill with Argon three times. Add 4-methoxyaniline (1.23 g, 10.0 mmol) and anhydrous DCM (30 mL).

  • Lewis Acid-Mediated Condensation: Inject cyclopropyl methyl ketone (1.26 g, 15.0 mmol) followed dropwise by Ti(OiPr)4​ (4.26 g, 15.0 mmol).

    • Causality Check: Ti(OiPr)4​ acts as both a Lewis acid to activate the ketone and a thermodynamic sink for water, driving the imine condensation to 100% conversion and preventing subsequent alcohol formation . Stir at room temperature for 2 hours.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ (4.24 g, 20.0 mmol) in three equal portions over 15 minutes.

    • Causality Check: The steric bulk of the acetoxy ligands makes this hydride donor exceptionally mild, ensuring the strained cyclopropyl ring remains intact while the imine is reduced. Remove the ice bath and stir for 4 hours at room temperature.

  • Biphasic Quench & Decomplexation: Quench the reaction by carefully adding 1M aqueous NaOH (20 mL) at 0 °C.

    • Causality Check: The base breaks down the titanium complex into insoluble titanium dioxide ( TiO2​ ) salts, preventing emulsion formation during extraction.

  • Isolation: Filter the suspension through a pad of Celite to remove TiO2​ . Transfer the filtrate to a separatory funnel, extract the aqueous layer with DCM (2 x 20 mL), wash the combined organic layers with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure N-(1-cyclopropylethyl)-4-methoxyaniline as a pale yellow oil.

References

  • Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction.
  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters - ACS Publications.[Link]

  • Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. MDPI.[Link]

Troubleshooting

troubleshooting N-(1-cyclopropylethyl)-4-methoxyaniline synthesis failures

Target: N-(1-cyclopropylethyl)-4-methoxyaniline Synthesis Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target: N-(1-cyclopropylethyl)-4-methoxyaniline Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational failures encountered when coupling 1-cyclopropylethan-1-one (cyclopropyl methyl ketone) with 4-methoxyaniline (p-anisidine).

Synthesizing N-(1-cyclopropylethyl)-4-methoxyaniline presents a unique intersection of challenges: the severe steric hindrance of the cyclopropyl group, the low electrophilicity of the aliphatic ketone, and the high oxidation susceptibility of the electron-rich aniline. This guide focuses on the causality of these failures and provides a self-validating framework to achieve high-yield synthesis.

Diagnostic Workflow

Troubleshooting Start Synthesis Failure: N-(1-cyclopropylethyl)-4-methoxyaniline ColorCheck Visual Diagnostic: Is the reaction mixture dark/black? Start->ColorCheck Oxidation Root Cause: p-Anisidine Oxidation Action: Purify amine & degas solvent ColorCheck->Oxidation Yes ConvCheck Analytical Diagnostic (LC-MS): Identify the major component ColorCheck->ConvCheck No Alcohol 1-Cyclopropylethanol detected (Ketone Over-reduction) ConvCheck->Alcohol Alcohol Byproduct SM High Starting Materials (Failed Imine Formation) ConvCheck->SM Unreacted SM Stepwise Action: Delay reducing agent. Switch to stepwise protocol. Alcohol->Stepwise LewisAcid Action: Add Ti(OiPr)4 to overcome steric hindrance SM->LewisAcid

Diagnostic workflow for troubleshooting N-(1-cyclopropylethyl)-4-methoxyaniline synthesis failures.

Frequently Asked Questions & Troubleshooting Guides

Q: Why does my reaction mixture turn black shortly after adding p-anisidine, resulting in poor yields? A: p-Anisidine is highly electron-rich due to the para-methoxy group, making it exceptionally susceptible to aerobic oxidation[1]. Causality: The presence of trace dissolved oxygen in the solvent or degraded starting material initiates a radical oxidation pathway. This forms quinone imines and dark oligomeric byproducts, which deplete the effective amine concentration and can poison catalytic cycles. Solution: Sublime or recrystallize p-anisidine before use. Always degas your reaction solvent (e.g., sparging with argon for 15 minutes) prior to the addition of the amine.

Q: LC-MS shows a massive peak for 1-cyclopropylethanol and unreacted p-anisidine. Why is the reducing agent attacking the ketone instead of the imine? A: In a standard direct reductive amination, sodium triacetoxyborohydride (STAB) is preferred because it reduces iminium ions significantly faster than it reduces ketones[2]. However, cyclopropyl methyl ketone is heavily sterically hindered by the adjacent cyclopropyl ring[3]. Causality: Because of this steric bulk, the rate of imine formation drops drastically. Consequently, the slow background reduction of the ketone by STAB overtakes the imine formation, leading to over-reduction and the accumulation of 1-cyclopropylethanol. Solution: You must switch to an indirect (stepwise) reductive amination, completely withholding the reducing agent until imine formation is verified.

Q: Even when using a stepwise approach with acetic acid and molecular sieves, the imine fails to reach full conversion. What is the mechanistic barrier? A: Weak Brønsted acids like acetic acid do not provide sufficient electrophilic activation for sterically hindered aliphatic ketones. Causality: The cyclopropyl group exerts a strong steric penalty against the nucleophilic attack of the weakly nucleophilic p-anisidine. To overcome this activation energy barrier, replace acetic acid with a strong oxophilic Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄). Titanium tightly coordinates to the carbonyl oxygen, highly polarizing the C=O bond, and subsequently acts as a water scavenger by forming stable TiO₂ species, driving the equilibrium to completion.

Quantitative Condition Matrix

To illustrate the necessity of the Lewis acid-mediated stepwise approach, review the quantitative data summarizing different reductive amination strategies for this specific substrate pairing:

Reaction StrategyReagents & CatalystKetone Conversion (%)Target Amine Yield (%)Major Byproduct
Direct Amination STAB, AcOH, DCE< 30%15%1-cyclopropylethanol
Direct Amination NaBH₃CN, MeOH, pH 5< 40%25%1-cyclopropylethanol
Stepwise (Brønsted) 1. AcOH, MS 4Å 2. STAB65%50%Unreacted SM
Stepwise (Lewis Acid) 1. Ti(OiPr)₄, THF 2. NaBH₄, EtOH> 95%88% None (Trace alcohol)
Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity and reproducible results, follow this self-validating protocol for the stepwise synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline using Ti(OiPr)₄. Every critical phase contains a mandatory validation checkpoint.

Step 1: Reagent Preparation & Degassing
  • Purify p-anisidine via vacuum sublimation.

  • Sparge anhydrous Tetrahydrofuran (THF) with Argon for 15 minutes.

  • Validation Checkpoint: The purified p-anisidine must appear as pure white crystals. If any yellow/brown tint remains, repeat sublimation. The degassed solvent must not cause the amine solution to darken over a 30-minute observation window.

Step 2: Imine Formation (The Lewis Acid Phase)
  • In a flame-dried, Argon-purged flask, dissolve cyclopropyl methyl ketone (1.0 eq, 10 mmol) and purified p-anisidine (1.1 eq, 11 mmol) in 20 mL of degassed THF.

  • Slowly add Ti(OiPr)₄ (1.5 eq, 15 mmol) via syringe.

  • Stir the mixture at 50°C for 12 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of wet diethyl ether (to precipitate TiO₂), centrifuge, and analyze the supernatant via GC-MS. Do not proceed to Step 3 unless the ketone peak (m/z 84) is <5% relative to the imine peak. If conversion is incomplete, extend reaction time by 6 hours.

Step 3: Reduction Phase
  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add Sodium borohydride (NaBH₄) (1.5 eq, 15 mmol) dissolved in 10 mL of anhydrous ethanol. (Note: NaBH₄ is used here instead of STAB because the titanium-activated imine is highly stable, and NaBH₄ provides a stronger hydride source for the hindered intermediate).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor for hydrogen gas evolution (bubbling). The reduction is complete when bubbling ceases and a subsequent LC-MS aliquot shows the complete disappearance of the imine mass (m/z 189) and the appearance of the product mass (m/z 191).

Step 4: Workup & Titanium Removal
  • Quench the reaction by adding 10 mL of 1M aqueous NaOH or aqueous NH₄OH. This will immediately precipitate the titanium salts as a dense white solid (TiO₂).

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Validation Checkpoint: The filtrate must be completely clear and colorless/pale yellow. If the filtrate is cloudy, titanium salts are still present; re-filter through a finer Celite/silica plug before proceeding to standard aqueous extraction and column chromatography.

References
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications.[Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed Central (PMC).[Link]

  • Tandem reductive amination and deuteration over a phosphorus-modified iron center. PubMed Central (PMC).[Link]

Sources

Optimization

improving purity of N-(1-cyclopropylethyl)-4-methoxyaniline post-synthesis

Welcome to the Technical Support Center for the post-synthesis purification of N-(1-cyclopropylethyl)-4-methoxyaniline . As a secondary aniline derivative, achieving high purity post-synthesis (typically via reductive am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the post-synthesis purification of N-(1-cyclopropylethyl)-4-methoxyaniline . As a secondary aniline derivative, achieving high purity post-synthesis (typically via reductive amination) requires navigating the physicochemical similarities between the target product, unreacted starting materials, and over-alkylated byproducts.

This guide is designed for researchers and drug development professionals, providing field-proven, self-validating protocols to isolate your target compound with >99% purity.

Purification Decision Tree

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) AcidBase Acid-Base Extraction (Removes Neutrals) Crude->AcidBase SaltCryst Fractional Crystallization (Removes p-Anisidine) AcidBase->SaltCryst Chromo Column Chromatography (Removes Imine & 3° Amine) SaltCryst->Chromo Pure Pure N-(1-cyclopropylethyl) -4-methoxyaniline Chromo->Pure

Fig 1: Sequential post-synthesis purification workflow for N-(1-cyclopropylethyl)-4-methoxyaniline.

Section 1: Diagnostic FAQs

Q1: Why is my synthesized N-(1-cyclopropylethyl)-4-methoxyaniline contaminated with unreacted p-anisidine, and how do I detect it? A1: Incomplete conversion is a common artifact of reductive amination kinetics[1]. The condensation of p-anisidine and 1-cyclopropylethan-1-one forms an imine intermediate, which must be reduced to the secondary amine. If the reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN) depletes prematurely or the reaction is quenched too early, unreacted primary amine remains[2]. You can detect p-anisidine via Thin Layer Chromatography (TLC); it is more polar than the sterically hindered secondary amine and stains aggressively with ninhydrin.

Q2: I see a persistent yellow tint in my crude product. What is causing this? A2: A yellow hue typically indicates the presence of the unreduced imine intermediate, which has an extended conjugated system[2]. Alternatively, if you utilized catalytic hydrogenation (e.g., using transition metal catalysts like Fe, Pd, or Ru), the discoloration may result from trace metal leaching[3].

Q3: Can I separate unreacted p-anisidine from my product using a simple acid-base wash? A3: No. Both p-anisidine and N-(1-cyclopropylethyl)-4-methoxyaniline are anilines with highly similar pKa values (approximately 5.3 and 5.8, respectively). A standard acid-base extraction will separate these basic amines from neutral impurities (like unreacted ketone)[4], but it will not resolve the primary amine from the secondary amine. For that resolution, you must leverage fractional salt crystallization or column chromatography[5].

Section 2: Troubleshooting Guides & Step-by-Step Protocols

Guide A: Removing Neutral Impurities via Acid-Base Extraction

Causality: Basic compounds such as amines partition into highly acidic aqueous solutions as water-soluble salts, leaving neutral organic impurities (e.g., unreacted 1-cyclopropylethan-1-one or non-polar solvent residues) in the organic phase[4]. Self-Validation: Always spot both the aqueous and organic layers on a TLC plate before discarding either phase to guarantee the amine has fully partitioned.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (approx. 10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and extract with 1M aqueous HCl. Check the aqueous layer with pH paper to ensure it is pH 1–2. The amines (primary, secondary, tertiary) will protonate and migrate to the aqueous layer.

  • Separation: Separate the layers. Discard the organic layer (which contains the neutral ketone and non-basic byproducts).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH is > 10, converting the amine salts back to their free base form[1]. The aqueous layer will become cloudy as the freebase amine precipitates or oils out.

  • Recovery: Extract the basic aqueous layer three times with fresh ethyl acetate.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

Guide B: Resolving Primary and Secondary Amines via Salt Crystallization

Causality: Converting freebase amines to hydrochloride salts fundamentally alters their crystal lattice energy and solubility profiles[5]. The secondary amine salt of N-(1-cyclopropylethyl)-4-methoxyaniline exhibits different solubility in polar aprotic/protic solvent mixtures compared to p-anisidine hydrochloride, allowing for fractional crystallization. Self-Validation: Run a melting point analysis on the isolated crystals and compare it to the crude salt mixture. A sharp, narrow melting point range indicates high purity.

Step-by-Step Protocol:

  • Salt Formation: Dissolve the amine mixture recovered from Guide A in a minimal amount of dry diethyl ether or isopropanol[5].

  • Precipitation: Cool the solution to 0 °C. Add a stoichiometric amount of ethereal HCl (1.0 to 1.1 eq) dropwise under vigorous stirring.

  • Filtration: Collect the precipitated salts via vacuum filtration.

  • Recrystallization: Dissolve the collected salt in a minimal amount of a hot solvent mixture (e.g., ethanol/ether). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation[5]. The secondary amine salt typically crystallizes at a different rate than the primary amine salt.

  • Isolation: Filter the purified crystals, wash with a minimal amount of cold solvent, and dry under high vacuum.

  • Freebasing (Optional): If the freebase is required for downstream assays, repeat the basification steps from Guide A on the pure salt.

Guide C: Chromatographic Resolution of Imine and Tertiary Amines

Causality: Silica gel chromatography resolves the secondary amine from the less polar imine and over-alkylated tertiary amine based on adsorption affinity[1]. Because amines can cause peak tailing on standard silica, modifying the mobile phase with a volatile base prevents the amine from irreversibly binding to the acidic silanol groups on the silica gel[1]. Self-Validation: Co-spot the purified fractions against a known reference standard of p-anisidine to confirm complete removal of the primary amine.

Step-by-Step Protocol:

  • Column Preparation: Pack a silica gel column. Pre-treat the silica by running one column volume of mobile phase containing 1% triethylamine (TEA) to deactivate acidic sites[1].

  • Loading: Load the freebase mixture onto the column using a minimal amount of dichloromethane.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate (e.g., starting at 90:10 and gradually increasing polarity).

  • Monitoring: Collect fractions and monitor via TLC (UV active at 254 nm). The elution order is typically: Tertiary Amine (least polar) -> Imine -> Secondary Amine (target) -> Primary Amine (most polar).

  • Concentration: Combine fractions containing the pure N-(1-cyclopropylethyl)-4-methoxyaniline and concentrate in vacuo.

ReactionPathway Start p-Anisidine + Ketone Imine Imine Intermediate (Impurity) Start->Imine Condensation SecAmine Secondary Amine (Target Product) Imine->SecAmine Reduction TertAmine Tertiary Amine (Over-alkylation) SecAmine->TertAmine Excess Ketone

Fig 2: Reductive amination pathway illustrating the formation of the target product and impurities.

Section 3: Quantitative Data Summary

The following table summarizes the expected performance metrics for each purification phase when applied to the post-synthesis cleanup of N-(1-cyclopropylethyl)-4-methoxyaniline.

Purification TechniqueTarget Impurities RemovedMechanism of SeparationExpected RecoveryExpected Purity
Acid-Base Extraction Unreacted Ketone, Neutral OrganicsDifferential pKa / Aqueous Partitioning90–98%>90%
Fractional Crystallization Primary Amine (p-Anisidine)Crystal Lattice Energy / Salt Solubility70–85%>95%
Column Chromatography Imine, Tertiary Amine, Trace MetalsPolarity / Silica Adsorption80–90%>99%

References

  • Tandem reductive amination and deuteration over a phosphorus-modified iron center. PMC. Available at: [Link][3]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at:[Link][4]

  • Reductive Amination Reaction. OpenBU. Available at: [Link][2]

Sources

Troubleshooting

temperature optimization for N-(1-cyclopropylethyl)-4-methoxyaniline stability

Welcome to the Technical Support Center for N-(1-cyclopropylethyl)-4-methoxyaniline . As a Senior Application Scientist, I have designed this portal to move beyond superficial troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(1-cyclopropylethyl)-4-methoxyaniline .

As a Senior Application Scientist, I have designed this portal to move beyond superficial troubleshooting. For drug development professionals and synthetic chemists, understanding why a molecule degrades is just as critical as knowing how to prevent it. N-(1-cyclopropylethyl)-4-methoxyaniline is an electron-rich secondary amine. Its stability is governed by the delicate interplay between the electron-donating p-methoxy group, the steric bulk of the cyclopropyl ring, and ambient thermal energy.

Below, you will find a diagnostic matrix, deep-dive FAQs explaining the causality of degradation, and self-validating experimental protocols to ensure your scale-up processes remain robust.

Part 1: Diagnostic Matrix & Quantitative Thresholds

To quickly identify and mitigate temperature-induced degradation during your workflows, refer to the quantitative thresholds summarized below.

Parameter / ObservationTemperature ThresholdKinetic DriverMass Balance LimitRecommended Mitigation
Discoloration (Autoxidation) > 40°C (in ambient air)HighN/ASparge system with N₂/Ar; maintain < 30°C
Thermal Oligomerization > 60°CModerate≥ 95% recoveryImplement high-vacuum distillation at < 35°C
N-oxide Formation > 25°C (with peroxides)Fast≥ 95% recoveryScreen ethereal solvents for peroxide formers
Cyclopropyl Ring-Opening > 80°C (with metals/acid)Low (Catalyst dependent)≥ 95% recoveryControl pH; utilize silica-supported metal scavengers

Part 2: Deep-Dive Troubleshooting & FAQs

Q1: Why does my N-(1-cyclopropylethyl)-4-methoxyaniline sample rapidly turn dark purple or brown during rotary evaporation at 45°C? A1: This discoloration is a classic symptom of thermal-accelerated autoxidation[1]. The p-methoxy group on the benzene ring acts as a powerful electron-donating group (EDG) via resonance. This significantly increases the electron density on the secondary amine nitrogen, elevating the Highest Occupied Molecular Orbital (HOMO) and lowering the activation energy required for single-electron transfer (SET) to ambient oxygen. At temperatures above 40°C, the thermal energy overcomes this lowered kinetic barrier, forming an aminium radical cation. These radicals rapidly couple to form highly conjugated, dark-colored azo or oligomeric degradants[2]. Causality & Fix: Temperature acts as the kinetic accelerator for oxidation. Always perform solvent removal under high vacuum to allow bath temperatures below 30°C, and backfill the system with an inert gas (Argon/Nitrogen) to eliminate the oxygen electron acceptor.

Pathway A N-(1-cyclopropylethyl)- 4-methoxyaniline B Aminium Radical Cation Intermediate A->B Heat + O2 (SET Oxidation) C N-Oxide Derivative B->C H2O / O2 D Azo Degradants (Dark Coloration) B->D Radical Coupling (T > 40°C)

Thermal-accelerated oxidative degradation pathway of electron-rich anilines.

Q2: How do I establish a reliable, self-validating thermal stability profile for this intermediate prior to scale-up? A2: A self-validating system requires testing that inherently proves its own analytical accuracy—specifically through mass balance. You must align your testing with ICH Q1A(R2) guidelines[3], which dictate standardized temperature and humidity brackets (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated)[4]. Causality & Fix: By subjecting the compound to forced degradation (e.g., 60°C for 14 days), you force the degradation pathways to completion. The self-validation occurs during HPLC-UV/MS analysis: the sum of the intact API peak area plus all degradant peak areas must equal 100% of the initial baseline area (Mass Balance). If the mass balance falls below 95%, your degradants are either volatile, insoluble, or lack a chromophore, which invalidates the analytical method and requires orthogonal testing (e.g., NMR).

Q3: Does the cyclopropyl ring pose a thermal ring-opening risk during high-temperature reactions (>100°C)? A3: Unactivated cyclopropyl rings possess approximately 27.5 kcal/mol of strain energy but remain kinetically stable up to ~200°C under strictly neutral conditions. However, the presence of the adjacent secondary amine (which can coordinate to trace transition metals) or acidic impurities can catalyze ring-opening at temperatures as low as 80°C. Causality & Fix: If your downstream synthetic step requires temperatures >80°C, strictly control the pH and use metal scavengers (e.g., EDTA or silica-supported thiols) to prevent catalytic ring-opening.

Part 3: Self-Validating Experimental Protocol

To accurately map the thermal boundaries of N-(1-cyclopropylethyl)-4-methoxyaniline, follow this step-by-step forced degradation methodology.

Objective: To determine the thermal degradation kinetics while ensuring analytical mass balance per ICH standards.

Step 1: Baseline Establishment (System Suitability)

  • Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Inject the sample in triplicate via HPLC-UV (254 nm) to establish the baseline Area Under the Curve (AUC). This AUC represents your 100% mass reference.

Step 2: Thermal Stress (ICH Q1A(R2) Aligned)

  • Transfer 5 mL aliquots of the stock solution into amber glass vials. Note: Amber glass is mandatory to isolate thermal variables from photolytic degradation.

  • Seal the vials hermetically with PTFE-lined caps to prevent solvent evaporation.

  • Incubate the vials in a calibrated stability chamber at 60°C ± 2°C for 7 days and 14 days[4].

Step 3: Oxidative Stress (Mechanistic Probe)

  • To a separate 5 mL aliquot, add 0.1% H₂O₂ (v/v) to simulate accelerated autoxidation.

  • Incubate at 25°C (room temperature) for 24 hours. Critical Warning: Do not heat peroxide-containing solutions due to the risk of runaway radical generation and over-pressurization.

Step 4: Quenching and Analysis

  • Quench the oxidative stress sample with 1 mL of saturated sodium thiosulfate solution to halt radical propagation.

  • Analyze all stressed samples via HPLC-UV/MS using the exact method parameters from Step 1.

  • Self-Validation Check: Calculate the Mass Balance using the formula: (AUC_intact + Σ AUC_degradants) / AUC_baseline. If the result is < 95%, investigate column retention issues or detector insensitivity.

Workflow Start Batch Selection & System Suitability Stress Forced Degradation (50°C - 60°C) Start->Stress Stress Profile Accelerated Accelerated Testing (40°C ± 2°C / 75% RH) Start->Accelerated 6-Month Kinetic Data LongTerm Long-Term Testing (25°C ± 2°C / 60% RH) Start->LongTerm 12-Month Baseline Analysis HPLC-UV/MS Mass Balance Check Stress->Analysis Accelerated->Analysis LongTerm->Analysis

Self-validating thermal stability and forced degradation workflow per ICH Q1A(R2).

Part 4: References

Sources

Optimization

avoiding side reactions in the synthesis of N-substituted anilines

A Guide to Troubleshooting and Avoiding Common Side Reactions Welcome to the Technical Support Center for N-substituted aniline synthesis. This guide is designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting and Avoiding Common Side Reactions

Welcome to the Technical Support Center for N-substituted aniline synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these critical reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own work.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

The synthesis of N-substituted anilines is often plagued by a handful of recurring side reactions. This section provides a detailed breakdown of the most common issues, their root causes, and field-tested protocols to overcome them.

Issue 1: Over-alkylation (Formation of N,N-Dialkylated Anilines)

Over-alkylation is arguably the most frequent challenge, leading to the formation of undesired tertiary amines.[1][2] This occurs because the mono-N-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][3] The similar physical properties of the mono- and di-alkylated products can make purification by standard techniques like distillation particularly challenging.[3]

Root Causes & Solutions
  • Unfavorable Stoichiometry: A high molar ratio of the alkylating agent to aniline increases the probability of a second alkylation event.[1][2]

    • Solution: Employ a stoichiometric excess of aniline relative to the alkylating agent (e.g., a 2:1 or 3:1 molar ratio).[2][3] This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]

  • High Local Concentration of Alkylating Agent: Rapid addition of the alkylating agent can create localized areas of high concentration, promoting di-alkylation.

    • Solution: Add the alkylating agent dropwise or via a syringe pump over an extended period. This maintains a low, steady concentration of the electrophile, minimizing the chance of the mono-alkylated product reacting again.[3]

  • Prolonged Reaction Time & High Temperature: Longer reaction times and elevated temperatures can provide the necessary energy and opportunity for the second alkylation to occur.[2]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] Stop the reaction once the formation of the desired mono-alkylated product is maximized. Consider lowering the reaction temperature, as the activation energy for the second alkylation may be higher.[2]

Comparative Table: Reaction Parameter Adjustments to Minimize Over-alkylation
ParameterStandard ConditionOptimized for Mono-alkylationRationale
Aniline:Alkylating Agent Ratio1:12:1 to 5:1Increases probability of alkylating agent reacting with aniline.[1]
Addition of Alkylating AgentAll at onceSlow, dropwise additionMaintains low concentration of alkylating agent.[3]
Temperature80-100 °C50-70 °C (or lowest effective temp)Reduces rate of the second, often slower, alkylation.[2]
Reaction Time12-24 hoursMonitored (typically 4-12 hours)Prevents further reaction after product formation.[3]
Workflow for Minimizing Over-alkylation

G cluster_0 Problem Identification cluster_1 Primary Mitigation Strategy cluster_2 Secondary Optimization cluster_3 Outcome start High % of N,N-dialkylated product observed stoichiometry Increase molar ratio of aniline (e.g., 3:1 Aniline:Alkyl Halide) start->stoichiometry Adjust Reactant Ratio addition Add alkylating agent slowly (dropwise or via syringe pump) stoichiometry->addition Control Electrophile Concentration monitoring Monitor reaction by TLC/GC-MS addition->monitoring Optimize Conditions temperature Reduce reaction temperature monitoring->temperature Fine-tune kinetics end Selective mono-N-alkylation achieved monitoring->end Reaction complete temperature->end

Caption: Decision workflow for troubleshooting over-alkylation.

Issue 2: C-Alkylation of the Aromatic Ring

Under certain conditions, particularly at higher temperatures or with specific acid catalysts, the alkyl group can add to the aniline's aromatic ring instead of the nitrogen atom.[2] This side reaction, a form of Friedel-Crafts alkylation, typically occurs at the ortho and para positions.[2]

Root Causes & Solutions
  • High Temperatures: Elevated temperatures can favor the thermodynamically controlled C-alkylated product.[2]

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor for the formation of C-alkylated byproducts by GC-MS or NMR.

  • Lewis Acid Catalysis: Strong Lewis acids like AlCl₃, often used in Friedel-Crafts reactions, will complex with the basic amino group. This deactivates the ring towards electrophilic substitution and can promote undesired side reactions.[2]

    • Solution: Avoid strong Lewis acids. If an acid catalyst is necessary, consider milder options. Alternatively, modern cross-coupling methods like the Buchwald-Hartwig amination circumvent this issue entirely.[4][5]

  • Protecting Group Strategy: The high electron-donating ability of the -NH₂ group strongly activates the ring.

    • Solution: Protect the amine as an amide (e.g., acetanilide). The amide group is still an ortho, para-director but is significantly less activating, which can prevent C-alkylation. The protecting group can be removed post-alkylation.[2][6]

Issue 3: Oxidation of Aniline

Anilines are susceptible to oxidation, especially when exposed to air, which can result in the formation of colored impurities like azobenzene or quinones.[7] This is often observed as the reaction mixture turning dark yellow, red, or brown over time.[7]

Root Causes & Solutions
  • Exposure to Air (Oxygen): The lone pair on the nitrogen makes the aniline electron-rich and prone to oxidation.[7]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] This is particularly crucial for sensitive substrates or reactions requiring elevated temperatures or long reaction times.

  • Presence of Oxidizing Agents: Certain reagents or impurities can act as oxidants.

    • Solution: Ensure all reagents and solvents are pure and free from oxidizing contaminants. If purification is performed via chromatography, consider purging the column and solvents with an inert gas.[8]

Issue 4: Low or No Yield in Cross-Coupling Reactions (e.g., Buchwald-Hartwig)

Palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful but sensitive to reaction conditions.[9] Failure to produce the desired product often points to issues with the catalyst, reagents, or atmosphere.

Root Causes & Solutions
  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst, or the catalyst may have been deactivated by oxygen.[10][11]

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere.[11] Use high-quality, fresh precatalysts and ligands. Consider using a more active precatalyst or an in-situ activation step.[10]

  • Inappropriate Ligand or Base: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.[9] The base is required to deprotonate the amine, and its strength can influence the reaction rate.[4]

    • Solution: Screen different bulky, electron-rich phosphine ligands, as these often promote the desired coupling.[11] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.[10]

  • Poor Substrate Reactivity: Aniline substrates with strong electron-withdrawing groups can be less nucleophilic, hindering the reaction.[10] Steric hindrance on either coupling partner can also impede the reaction.[11]

    • Solution: For electron-deficient anilines, a stronger base or higher reaction temperature may be necessary.[10] For sterically hindered substrates, specialized bulky ligands are often required to facilitate the coupling.[11]

Troubleshooting Diagram for Buchwald-Hartwig Amination

G cluster_0 Problem cluster_1 Checkpoints cluster_2 Solutions start Low/No Yield in Buchwald-Hartwig Reaction atmosphere Is the reaction under a strictly inert atmosphere? start->atmosphere catalyst Is the Pd precatalyst and ligand active/appropriate? start->catalyst base Is the base strong enough (e.g., NaOtBu)? start->base substrates Are substrates pure and not overly hindered/deactivated? start->substrates sol_atmosphere Purge with Ar/N2; Use Schlenk techniques atmosphere->sol_atmosphere No sol_catalyst Use fresh catalyst/ligand; Screen different ligands catalyst->sol_catalyst No/Unsure sol_base Switch to a stronger base (e.g., LHMDS, K3PO4) base->sol_base No sol_substrates Increase temperature; Use more active catalyst system substrates->sol_substrates Yes

Caption: A troubleshooting flowchart for common Buchwald-Hartwig amination issues.

Frequently Asked Questions (FAQs)

Q1: What is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy, and how does it prevent side reactions?

A1: The "Borrowing Hydrogen" (BH) strategy is a highly atom-efficient and greener method for N-alkylation that uses alcohols as alkylating agents, producing only water as a byproduct.[1] The reaction, typically catalyzed by transition metals like Ruthenium or Iridium, proceeds through a temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline. The "borrowed" hydrogen is then used to reduce the imine to the final N-alkylated aniline. This in-situ generation of the electrophile at low concentrations inherently minimizes over-alkylation.[1]

Q2: My product is difficult to separate from unreacted aniline. What purification strategies can I use?

A2: The basicity of the aniline nitrogen provides a convenient handle for purification.

  • Acidic Wash: The most common method is to wash the organic layer containing your crude product with a dilute aqueous acid (e.g., 1M HCl). The basic aniline is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer, separating it from your neutral product.[12]

  • Copper (II) Sulfate Wash: For acid-sensitive products, washing with a 10% aqueous solution of copper (II) sulfate can be effective. The copper ions form a water-soluble complex with the aniline.[12]

  • Column Chromatography with a Basic Modifier: If column chromatography is necessary, adding a small amount of a base like triethylamine to the eluent can help suppress the interaction of the basic aniline with the acidic silica gel, leading to better separation.[12]

Q3: Can I use Friedel-Crafts alkylation directly on aniline?

A3: Direct Friedel-Crafts alkylation of aniline using a Lewis acid catalyst like AlCl₃ generally fails. The amino group (-NH₂) is a Lewis base and reacts with the catalyst. This forms a complex that puts a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic substitution.[2] To perform a Friedel-Crafts type reaction, the amino group must first be protected, for example, by acetylation to form acetanilide.[2]

Q4: I am seeing hydrodehalogenation of my aryl halide in a Buchwald-Hartwig reaction. What causes this?

A4: Hydrodehalogenation, where the aryl halide is reduced instead of aminated, is a known side reaction. It can occur as a competing pathway to the desired reductive elimination.[4][9] This can be favored by the presence of water or other protic impurities, or by using a highly electron-rich ligand. To mitigate this, ensure your reaction is run under strictly anhydrous conditions and consider screening different ligands or lowering the reaction temperature.[11]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Stoichiometric Control

This protocol is optimized to favor mono-alkylation by using an excess of aniline.

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (3.0 equivalents) and a suitable solvent (e.g., DMF or Acetonitrile).

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Begin stirring the mixture at room temperature.

  • In a separate vessel, dissolve the alkyl halide (1.0 equivalent) in a small amount of the reaction solvent.

  • Add the alkyl halide solution to the aniline mixture dropwise over 1-2 hours using an addition funnel or a syringe pump.[3]

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC until the starting alkyl halide is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography to separate the desired N-alkylaniline from excess aniline and any N,N-dialkylaniline.[8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a standard setup for palladium-catalyzed C-N coupling. All steps must be performed under an inert atmosphere (Argon or Nitrogen).

  • To a Schlenk flask or oven-dried vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Seal the vessel and evacuate and backfill with inert gas three times.

  • Add the aryl halide (1.0 equivalent) and the aniline (1.2 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Alternative Catalysts for the Synthesis of N-Substituted Anilines.
  • TSI Journals. (2017).
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines.
  • BenchChem. (2025).
  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • Wikipedia. (n.d.). Aniline.
  • BenchChem. (2025).
  • Chemistry Steps. (2024). Reactions of Aniline.

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline, a key inter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline, a key intermediate in various research and development applications. As senior application scientists, we aim to provide not just procedural steps, but the underlying scientific reasoning to empower you to overcome common challenges in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly focusing on the reductive amination of 4-methoxyaniline with cyclopropyl methyl ketone.

Problem: Low or No Product Formation

Q: My reaction shows a low yield of the desired N-(1-cyclopropylethyl)-4-methoxyaniline, with a significant amount of unreacted 4-methoxyaniline and/or cyclopropyl methyl ketone remaining. What are the potential causes and how can I resolve this?

A: Low conversion is a frequent issue in reductive aminations and can stem from several factors related to imine formation and the subsequent reduction step.

  • Inefficient Imine Formation: The initial condensation between 4-methoxyaniline and cyclopropyl methyl ketone to form the imine intermediate is a crucial, equilibrium-driven step.[1]

    • pH Optimization: Imine formation is often catalyzed by mild acid. The optimal pH range for many reductive aminations is between 4 and 6.[2] If the reaction medium is too neutral or basic, the initial addition of the amine to the ketone is slow. Conversely, if it's too acidic, the amine starting material will be protonated, rendering it non-nucleophilic.

      • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

    • Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule.[1] If water is not removed from the reaction, the equilibrium may not favor the imine product.

      • Solution: Consider using a dehydrating agent that is compatible with your reaction conditions. For reactions run in solvents like toluene or benzene, a Dean-Stark trap can be effective. For other systems, the addition of anhydrous magnesium sulfate or molecular sieves can be beneficial.

  • Reducing Agent Activity and Compatibility: The choice and quality of the reducing agent are critical for the successful reduction of the imine intermediate.

    • Reagent Selection: For reductive aminations, milder reducing agents that selectively reduce the imine in the presence of the ketone are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective choice for this transformation as it is less likely to reduce the starting ketone.[3] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the cyclopropyl methyl ketone to the corresponding alcohol, leading to a lower yield of the desired amine.[3]

    • Reagent Quality: Sodium triacetoxyborohydride is moisture-sensitive.[2] Exposure to atmospheric moisture can lead to decomposition and reduced activity.

      • Solution: Use a fresh bottle of the reducing agent or ensure it has been stored properly in a desiccator. It is also common practice to use a slight excess (1.2-1.5 equivalents) of the reducing agent to drive the reaction to completion.[2]

  • Reaction Conditions:

    • Solvent: The choice of solvent can impact the solubility of reagents and the reaction rate. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reactions involving sodium triacetoxyborohydride.[4]

    • Temperature and Time: While many reductive aminations proceed efficiently at room temperature, less reactive substrates may require gentle heating.[2] It is crucial to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Problem: Formation of Side Products

Q: Besides my desired product, I am observing other spots on my TLC plate. What are the likely side products and how can I minimize their formation?

A: The formation of side products can complicate purification and reduce the overall yield.

  • Over-alkylation: The product, N-(1-cyclopropylethyl)-4-methoxyaniline, is a secondary amine and can potentially react with another molecule of cyclopropyl methyl ketone and undergo a second reductive amination to form a tertiary amine. While less common with ketones compared to aldehydes, it can still occur, especially under forcing conditions.[3]

    • Solution: Use a stoichiometric amount or only a slight excess of the cyclopropyl methyl ketone. Running the reaction at a lower temperature can also sometimes improve selectivity by reducing the rate of the second alkylation.[3]

  • Alcohol Formation: As mentioned previously, if a strong reducing agent like sodium borohydride is used, it can reduce the starting cyclopropyl methyl ketone to 1-cyclopropylethanol.[3]

    • Solution: Employ a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[4]

Problem: Difficult Purification

Q: I am having trouble purifying my product by column chromatography. The product is streaking on the silica gel column. What is causing this and how can I improve the separation?

A: Amines are basic compounds and can interact strongly with the slightly acidic surface of silica gel, leading to poor separation and streaking on the column.[5]

  • Solution 1: Basic Modifier in Eluent: To mitigate this interaction, you can add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to the mobile phase will neutralize the acidic sites on the silica gel, resulting in sharper peaks and better separation.[5]

  • Solution 2: Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of basic compounds like anilines.[5]

  • Solution 3: Deactivating the Silica Gel: Before loading your sample, you can pre-flush the silica gel column with your eluent system containing the basic additive. This helps to deactivate the acidic sites on the silica gel.[5]

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the reductive amination synthesis of N-(1-cyclopropylethyl)-4-methoxyaniline?

A1: A general workup procedure after the reaction is deemed complete by TLC analysis would be as follows:

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water to decompose any remaining reducing agent.[2][6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[6]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, often with the addition of a small amount of triethylamine to prevent streaking.[5]

Q2: My 4-methoxyaniline starting material is dark in color. Will this affect my reaction?

A2: Anilines are prone to air oxidation, which can lead to the formation of highly colored impurities.[5] While minor discoloration may not significantly impact the reaction, it is best practice to use purified starting materials. If your 4-methoxyaniline is significantly discolored, consider purifying it by distillation under reduced pressure or by column chromatography before use. Storing anilines under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place can help prevent oxidation.[5]

Q3: Can I monitor the progress of the reaction by TLC? What should I be looking for?

A3: Yes, TLC is an excellent technique to monitor the progress of the reaction. You should spot the reaction mixture alongside the starting materials (4-methoxyaniline and cyclopropyl methyl ketone) on a TLC plate. As the reaction proceeds, you will observe the disappearance of the starting material spots and the appearance of a new, typically less polar, product spot. A co-spot of the reaction mixture with the starting materials can help confirm the consumption of the reactants. The ideal mobile phase for TLC analysis will provide good separation between the starting materials and the product, with the product having an Rf value ideally between 0.3 and 0.5.

Experimental Protocol and Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Reagent Stoichiometry
4-methoxyaniline1.0 equivalentLimiting reagent.
Cyclopropyl methyl ketone1.1 - 1.2 equivalentsA slight excess can help drive the imine formation equilibrium.
Sodium triacetoxyborohydride1.2 - 1.5 equivalentsAn excess ensures complete reduction of the imine.[2]
Acetic AcidCatalytic amount (e.g., 0.1 eq)To catalyze imine formation by maintaining a slightly acidic pH.[2]
Reaction Conditions
SolventDichloromethane (DCM) or 1,2-Dichloroethane (DCE)Common solvents for reactions with NaBH(OAc)₃.[4]
TemperatureRoom Temperature (can be gently heated if slow)Most reductive aminations proceed well at ambient temperature.[2]
Reaction Time2 - 24 hoursMonitor by TLC to determine completion.
Step-by-Step Workup and Purification Protocol
  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the layers are not well-defined, add more organic solvent and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.

  • Washing: Combine all organic extracts and wash with brine.

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Prepare a silica gel column using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate + 1% Triethylamine). Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the product, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(1-cyclopropylethyl)-4-methoxyaniline.

Workflow Diagram

Workup_Procedure cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Reaction in Organic Solvent Quench Quench with aq. NaHCO₃ Reaction->Quench 1. Extract Extract with Organic Solvent Quench->Extract 2. Wash Wash with Brine Extract->Wash 3. Dry Dry over Na₂SO₄ Wash->Dry 4. Concentrate Concentrate in vacuo Dry->Concentrate 5. Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc + Et₃N) Concentrate->Chromatography 6. Crude Product Pure_Product Pure N-(1-cyclopropylethyl)-4-methoxyaniline Chromatography->Pure_Product 7.

Sources

Optimization

Technical Support Center: Mitigating Aniline Reactive Metabolite Liabilities

Welcome to the DMPK and Medicinal Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and engineer away one of the most notorious structural alerts in drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DMPK and Medicinal Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and engineer away one of the most notorious structural alerts in drug discovery: the aniline motif.

Anilines are heavily associated with idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity due to their propensity to form reactive electrophiles. This guide breaks down the causality of these liabilities, provides field-proven structural mitigation strategies, and offers self-validating experimental workflows to ensure your data is robust.

Section 1: Mechanistic Insights & Structural Strategies (FAQs)

Q1: What is the exact mechanism by which my aniline hit becomes toxic? Anilines are highly susceptible to cytochrome P450 (CYP)-mediated bioactivation. The primary metabolic route is N-hydroxylation, forming an N-hydroxylamine intermediate. This intermediate undergoes rapid two-electron oxidation to become a highly reactive nitroso species 1. Alternatively, anilines with unsubstituted para-positions can be oxidized into electrophilic quinone imines 1. These species act as soft or hard electrophiles, covalently binding to nucleophilic residues (like cysteine or lysine) on hepatic proteins, which triggers immune-mediated toxicity or direct cellular damage.

Bioactivation A Aniline Derivative B N-Hydroxylamine A->B CYP450 Oxidation D Quinone Imine (Reactive) A->D CYP450 (para-oxidation) C Nitroso Species (Reactive) B->C 2e- Oxidation E Protein Covalent Binding (Toxicity/IADRs) C->E Nucleophilic Attack (Lys/Cys) F GSH Adducts (Detoxification/Trapping) C->F GSH Trapping Assay D->E Nucleophilic Attack D->F GSH Trapping Assay

CYP450-mediated bioactivation of anilines into reactive nitroso and quinone imine species.

Q2: How can I structurally modify my compound to minimize reactive metabolite (RM) formation? To rationally design out this liability, you must disrupt the facility of CYP binding or the ease of proton abstraction 2. We recommend three primary strategies:

  • Reduce Electron Density: Introduce electron-withdrawing groups (EWGs) such as fluorine or trifluoromethyl (-CF3) ortho or meta to the amine. This pulls electron density away from the nitrogen, raising the activation energy required for CYP-mediated N-oxidation.

  • Steric Hindrance: Add bulky groups (e.g., methyl, chlorine) to the ortho positions (forming a 2,6-disubstituted aniline). This physically blocks the CYP active site from accessing the amine group 2.

  • Bioisosteric Replacement: Replace the aniline phenyl ring with an electron-deficient heterocycle, such as an aminopyridine or aminopyrimidine. These heterocycles resist oxidative metabolism while maintaining similar hydrogen-bonding vectors for target engagement 3.

Quantitative Impact of Structural Modifications

The table below summarizes the expected impact of these modifications on reactive metabolite formation, providing a baseline for your Structure-Activity Relationship (SAR) campaigns.

Structural ModificationExample ScaffoldCYP Oxidation LiabilityGSH Adduct FormationCovalent Binding Potential
None (Unsubstituted) AnilineHigh (N-hydroxylation)++++High (>50 pmol eq/mg)
Para-blocking 4-FluoroanilineModerate+++Moderate
Ortho-EWG 2-FluoroanilineLow-Moderate++Low-Moderate
Ortho-Steric Hindrance 2,6-DimethylanilineLow+Low (<10 pmol eq/mg)
Heteroaromatic Isostere 3-AminopyridineVery Low- (Not detected)Negligible

Section 2: Assay Workflows & Troubleshooting

Protocol: High-Throughput Glutathione (GSH) Trapping Assay

To empirically validate your structural designs, a GSH trapping assay utilizing high-resolution mass spectrometry (HRMS) is the industry standard for early risk assessment 4, 5.

Step-by-Step Methodology:

  • Incubation Preparation: In a 96-well plate, prepare a 100 µL reaction mixture containing human liver microsomes (HLM) at 1 mg/mL protein concentration, 50 µM of the test aniline compound, and 1 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4) 5.

    • Self-Validating Pro-Tip: Use a 1:1 mixture of unlabeled GSH and stable-isotope labeled GSX (e.g., 13C2, 15N). True reactive metabolite adducts will manifest as a distinct doublet separated by the exact mass difference of the isotopes, instantly differentiating them from background matrix noise [[4]](), [[6]]().

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Reaction: Incubate at 37°C for 60 minutes with gentle shaking.

  • Quenching: Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-HRMS Analysis: Transfer the supernatant to a clean plate. Inject onto a UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer. Acquire data in data-dependent acquisition (DDA) mode or MSE mode to capture exact mass and fragmentation 5, 7.

  • Data Mining: Use software-assisted interrogation to screen for the neutral loss of 129 Da (characteristic of GSH adducts in positive ion mode) or extract the product ion at m/z 272.0888 in negative ion mode 4, 7.

GSHWorkflow S1 1. Incubation (HLM + Drug + GSH) S2 2. NADPH Initiation S1->S2 S3 3. Acetonitrile Quench S2->S3 S4 4. Centrifugation (Protein Pellet) S3->S4 S5 5. LC-HRMS Analysis S4->S5 S6 6. Data Mining (Neutral Loss 129 Da) S5->S6

Step-by-step workflow for the in vitro Glutathione (GSH) trapping assay using LC-HRMS.

Troubleshooting Guide: Assay Discrepancies
Observed IssueMechanistic CauseRecommended Solution
High drug depletion, but NO GSH adducts detected The reactive metabolite may be a "hard" electrophile (e.g., an aldehyde from ring scission). GSH is a soft nucleophile and preferentially traps soft electrophiles like quinone imines 1, 8.Supplement the assay with a hard nucleophile trapping agent, such as methoxylamine or potassium cyanide (KCN), to capture iminium or aldehyde intermediates 1, 8.
False positives in radiolabeled covalent binding assays Non-covalent hydrophobic binding or biosynthetic incorporation of radioactive fragments into macromolecules can mimic true covalent binding [[9]]().Ensure rigorous protein washing steps (exhaustive solvent extraction). For DNA binding, enzymatically degrade macromolecules to nucleotides and separate via HPLC to confirm genuine adducts 9.
Discrepancy between HLM data and in vivo hepatotoxicity The aniline may be metabolized by non-CYP enzymes not present or active in standard microsomal preparations, such as cytosolic sulfotransferases or acetyltransferases (NAT2) 1, 8.Conduct incubations in primary human hepatocytes or supplement HLM with cytosolic fractions and appropriate cofactors (e.g., PAPS for sulfation) to capture the full metabolic picture 10, 8.

References

  • "A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss." PubMed / NIH. [Link]

  • "Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design." Springer Nature.[Link]

  • "Cyprotex Reactive Metabolite (Glutathione Trapping) Fact Sheet." Cyprotex.[Link]

  • "A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss (2019)." SciSpace.[Link]

  • "Investigating Methods of Detection of Glutathione Adducts." Sygnature Discovery.[Link]

  • "Designing Around Problematic Functionalities in Drug Discovery." Blumberg Institute.[Link]

  • "Deleterious effects of reactive metabolites." PMC / NIH.[Link]

  • "Genotoxicity of aniline derivatives in various short-term tests." d-nb.info.[Link]

  • "Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation." ResearchGate.[Link]

  • "Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP)." Frontiers.[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Analogs of N-(1-cyclopropylethyl)-4-methoxyaniline: A Comparative Guide on Physicochemical Properties and Synthetic Utility

In modern medicinal chemistry and agrochemical development, the strategic decoration of aniline cores is a fundamental technique for tuning pharmacokinetic (PK) and pharmacodynamic (PD) profiles. N-(1-cyclopropylethyl)-4...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry and agrochemical development, the strategic decoration of aniline cores is a fundamental technique for tuning pharmacokinetic (PK) and pharmacodynamic (PD) profiles. N-(1-cyclopropylethyl)-4-methoxyaniline is a highly specialized secondary amine building block. The incorporation of the 1-cyclopropylethyl moiety provides a unique combination of steric bulk, conformational rigidity, and lipophilicity that drastically alters the molecule's behavior compared to simpler analogs.

This guide provides an objective, data-driven comparison of N-(1-cyclopropylethyl)-4-methoxyaniline against its structural analogs, detailing the causality behind their physicochemical differences and offering self-validating experimental workflows for their application.

Structural & Physicochemical Comparison

The structural evolution from a primary amine to a sterically encumbered secondary amine fundamentally shifts the molecule's interaction with biological membranes and metabolic enzymes. Below is a comparative analysis of the target compound and its direct structural analogs.

Quantitative Data Summary
Compound NamePubChem CIDMolecular Weight ( g/mol )Predicted XLogPTPSA (Ų)Steric Bulk Profile
N-(1-cyclopropylethyl)-4-methoxyaniline 191.273.121.3High (Alpha-branched + Cyclopropyl)
N-cyclopropyl-4-methoxyaniline 163.222.421.3Moderate (Direct N-Cyclopropyl)
p-Anisidine (4-methoxyaniline) 123.150.935.2Low (Primary Amine)

Causality in Physicochemical Shifts: The baseline primary amine, p-anisidine, exhibits a Topological Polar Surface Area (TPSA) of 35.2 Ų and a relatively low lipophilicity (XLogP ~0.9) . Upon N-alkylation to form N-cyclopropyl-4-methoxyaniline, the loss of one hydrogen bond donor reduces the TPSA to 21.3 Ų, simultaneously increasing the XLogP to 2.4 . The addition of the ethyl linker with alpha-methyl branching in N-(1-cyclopropylethyl)-4-methoxyaniline further drives the XLogP to 3.1 . This specific increase in lipophilicity, coupled with the retained low TPSA, optimizes the compound for passive membrane permeability, making it an ideal pharmacophore for central nervous system (CNS) targets or intracellular kinase inhibition.

Metabolic Stability & Pharmacokinetic Implications

A primary challenge with N-alkylated anilines is their susceptibility to rapid Phase I metabolism, specifically CYP450-mediated N-dealkylation.

The 1-cyclopropylethyl group is strategically designed to act as a metabolic shield . The alpha-methyl group introduces steric hindrance directly adjacent to the nitrogen lone pair, while the cyclopropyl ring restricts the conformational flexibility required for the CYP450 active site to abstract the alpha-hydrogen. Consequently, while N-cyclopropyl-4-methoxyaniline may undergo rapid oxidative cleavage, the 1-cyclopropylethyl analog forces the metabolic pathway to divert, significantly prolonging the compound's half-life.

MetabolicStability Anisidine p-Anisidine (Primary Amine) High Reactivity Alkylation Reductive Amination Anisidine->Alkylation Analog1 N-cyclopropyl-4-methoxyaniline Moderate Steric Bulk Alkylation->Analog1 Target N-(1-cyclopropylethyl)-4-methoxyaniline High Steric Shielding Alkylation->Target CYP Hepatic CYP450 Enzymes (Alpha-Carbon Oxidation) Analog1->CYP Susceptible Target->CYP Steric Blockade Stable Metabolic Resistance (Prolonged Half-life) Target->Stable Pathway Diverted Degradation Rapid N-Dealkylation (Clearance) CYP->Degradation Alpha-H Abstraction

CYP450 metabolic shielding by the 1-cyclopropylethyl group preventing rapid N-dealkylation.

Experimental Protocols: Synthesis and Validation

To effectively utilize N-(1-cyclopropylethyl)-4-methoxyaniline, researchers must adapt their synthetic and analytical workflows to account for its unique steric profile.

Protocol 1: Buchwald-Hartwig Cross-Coupling of Bulky Secondary Amines

Standard cross-coupling conditions often fail with this compound due to the severe steric hindrance around the nitrogen atom. This protocol utilizes a specialized ligand system to force the C-N bond formation.

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-purged glovebox, combine 2.0 mol% Pd₂(dba)₃ and 4.0 mol% RuPhos in anhydrous toluene (0.1 M). Stir for 15 minutes at room temperature to pre-form the active catalytic complex.

  • Reagent Addition: Add 1.0 equivalent of the target aryl halide, 1.2 equivalents of N-(1-cyclopropylethyl)-4-methoxyaniline, and 1.5 equivalents of sodium tert-butoxide (NaOtBu).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90°C for 12 hours under vigorous stirring.

  • Quench & Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Causality & Self-Validation: The use of RuPhos is critical. Standard bidentate ligands (e.g., BINAP) fail to promote reductive elimination in sterically congested environments. RuPhos, a bulky monodentate biaryl phosphine, creates a highly active, mono-ligated palladium species that accommodates the bulky secondary amine while suppressing detrimental β-hydride elimination. Self-Validation: A control reaction omitting the aryl halide must be run in parallel to quantify any background ligand arylation, ensuring the observed product peak in LC-MS is exclusively the desired cross-coupled adduct.

Protocol 2: In Vitro Microsomal Stability Assay

To empirically validate the metabolic shielding effect of the 1-cyclopropylethyl group, an intrinsic clearance ( CLint​ ) assay must be performed using Human Liver Microsomes (HLM).

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a 1 µM solution of the aniline analog in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-generating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Time-Course Quenching: At exactly 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Causality & Self-Validation: The reaction is quenched using ice-cold acetonitrile . This choice is twofold: it instantly denatures the CYP450 enzymes by disrupting their tertiary structure (halting the reaction at exact time points), and it precipitates the microsomal proteins, which would otherwise clog the LC-MS/MS column. Self-Validation: The assay incorporates a "minus-NADPH" control. Since CYP450-mediated N-dealkylation strictly requires NADPH as a cofactor, any degradation observed in this control indicates non-CYP450 mediated instability (e.g., chemical hydrolysis), validating that the clearance measured in the active samples is exclusively CYP-driven.

Conclusion

The selection between p-anisidine, N-cyclopropyl-4-methoxyaniline, and N-(1-cyclopropylethyl)-4-methoxyaniline dictates the trajectory of a drug discovery program. While the primary amine offers high synthetic tractability, it suffers from poor metabolic stability and low lipophilicity . The 1-cyclopropylethyl analog, despite requiring specialized cross-coupling conditions (such as RuPhos/Pd catalysis), provides a profound advantage in metabolic resistance and membrane permeability, making it the superior choice for advanced lead optimization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 43196595, N-(1-cyclopropylethyl)-4-methoxyaniline" PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45091019, N-cyclopropyl-4-methoxyaniline" PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7732, p-Anisidine" PubChem,[Link]

  • Wikipedia Contributors. "p-Anisidine" Wikipedia, The Free Encyclopedia,[Link]

Comparative

validating the purity of synthesized N-(1-cyclopropylethyl)-4-methoxyaniline

Title: Analytical Validation of N-(1-cyclopropylethyl)-4-methoxyaniline: A Comparative Guide to HPLC and GC-MS Methodologies Introduction Synthesizing secondary aniline derivatives such as N-(1-cyclopropylethyl)-4-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Validation of N-(1-cyclopropylethyl)-4-methoxyaniline: A Comparative Guide to HPLC and GC-MS Methodologies

Introduction Synthesizing secondary aniline derivatives such as N-(1-cyclopropylethyl)-4-methoxyaniline typically involves the reductive amination of 4-methoxyaniline (p-anisidine) with cyclopropyl methyl ketone. While the synthesis pathway is well-established, validating the purity of the final compound presents unique analytical challenges. The presence of the electron-donating methoxy group and the sterically hindered cyclopropylethyl moiety significantly alters the molecule's polarity, basicity, and UV absorbance profile compared to primary anilines.

To ensure the compound meets stringent criteria for research or pharmaceutical applications, analytical methods must be validated according to the latest ICH Q2(R2) guidelines[1]. This guide objectively compares Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of N-(1-cyclopropylethyl)-4-methoxyaniline, detailing the causality behind method selection and providing self-validating experimental protocols.

Mechanistic Challenges in Aniline Derivative Analysis When analyzing secondary amines, researchers frequently encounter poor peak shape and retention issues. The basic nitrogen atom in N-(1-cyclopropylethyl)-4-methoxyaniline interacts strongly with residual, un-endcapped silanols on standard silica-based stationary phases, leading to severe peak tailing[2]. Furthermore, distinguishing the target secondary amine from unreacted primary amine (4-methoxyaniline) and potential over-alkylated tertiary amine impurities requires a highly selective separation mechanism.

  • HPLC Causality: To mitigate silanol interactions, an end-capped C18 column or a mixed-mode column (incorporating both hydrophobic and ion-exchange properties) is essential. Acidifying the mobile phase (e.g., using 0.1% formic acid or trifluoroacetic acid) ensures the amine remains fully protonated, standardizing its interaction with the stationary phase and sharpening the chromatographic peak[3].

  • GC-MS Causality: Secondary amines can thermally degrade or exhibit peak broadening in GC due to hydrogen bonding and polarity. While direct injection is possible for some anilines, utilizing a slightly polar stationary phase is required to maintain peak symmetry without the need for complex derivatization steps[4].

Workflow Visualization

PurityValidation cluster_analysis Analytical Separation & Detection Synth Synthesis: Reductive Amination (p-Anisidine + Ketone) SamplePrep Sample Preparation (Dilution / Extraction) Synth->SamplePrep HPLC Reverse-Phase HPLC-UV (End-capped C18, Acidic Mobile Phase) SamplePrep->HPLC GCMS GC-MS Analysis (EI, 5% Phenyl Polysiloxane) SamplePrep->GCMS Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) HPLC->Validation GCMS->Validation Release Batch Release / Certification Validation->Release

Analytical workflow for validating the purity of N-(1-cyclopropylethyl)-4-methoxyaniline.

Comparative Analysis: RP-HPLC vs. GC-MS Both RP-HPLC and GC-MS offer distinct advantages for validating the purity of N-(1-cyclopropylethyl)-4-methoxyaniline. The table below summarizes their performance characteristics to aid in method selection.

ParameterRP-HPLC-UVGC-MS (Electron Ionization)
Primary Application Quantitative purity assay, routine batch release.Impurity identification, structural confirmation.
Separation Mechanism Hydrophobic interactions (C18) + ionic control.Boiling point and stationary phase polarity.
Sensitivity (LOD) High (Low ng/mL range due to strong UV chromophore).Very High (pg/mL range in SIM mode).
Matrix Interference Susceptible to co-eluting UV-absorbing compounds.Highly specific; mass filtration eliminates interference.
Resolution of Impurities Excellent for structurally similar alkylated amines.Excellent; mass spectra differentiate amine classes.
Analysis Time 10–15 minutes (Gradient).15–20 minutes (Temperature ramp).

Self-Validating Experimental Protocols To ensure trustworthiness, the following protocols are designed as self-validating systems. By incorporating system suitability testing (SST) and internal standards, the methods independently verify their own accuracy during each run, aligning with ICH Q2(R2) lifecycle management principles[5].

Protocol 1: Quantitative Purity Assessment via RP-HPLC-UV Objective: To quantify the purity of N-(1-cyclopropylethyl)-4-methoxyaniline and resolve it from 4-methoxyaniline. Causality of Design: The use of a gradient elution profile allows for the rapid elution of polar impurities (like unreacted ketone) early in the run, while the increasing organic modifier elutes the more hydrophobic secondary amine later. The 254 nm UV wavelength is chosen because the aromatic ring of the aniline derivative provides a strong, reliable chromophore[6].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

    • Self-Validation Check: Filter through a 0.22 µm PTFE membrane to prevent particulate baseline noise.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in Methanol.

    • Dilute to a working concentration of 100 µg/mL.

    • Prepare the synthesized sample at the identical target concentration (100 µg/mL).

  • Chromatographic Conditions:

    • Column: End-capped C18 (4.6 mm × 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Gradient Program: 0-2 min (10% B), 2-10 min (linear ramp to 90% B), 10-12 min (hold at 90% B), 12-15 min (re-equilibration at 10% B).

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • System Suitability Test (SST): Inject the reference standard six times. The method is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the tailing factor is ≤ 1.5.

  • Data Analysis: Calculate purity using the area normalization method (analyte peak area / total peak area × 100), correcting for any known relative response factors (RRF) of identified impurities.

Protocol 2: Impurity Profiling via GC-MS Objective: To identify trace volatile impurities and confirm the molecular weight of the target compound. Causality of Design: A 5% phenyl-methylpolysiloxane column is selected because its slight polarity perfectly matches the polarizability of aromatic amines, providing optimal retention and peak symmetry[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized N-(1-cyclopropylethyl)-4-methoxyaniline in GC-grade Ethyl Acetate to a concentration of 50 µg/mL.

  • Instrument Parameters:

    • Inlet: Split ratio 10:1, Temperature 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40 to 400.

  • Self-Validation Check (Specificity): Extract the ion chromatogram (EIC) for the expected molecular ion [M]+. The target compound (C12H17NO) has an exact mass of approximately 191.13 Da. The mass spectrum must show the molecular ion peak at m/z 191, alongside characteristic fragmentation patterns.

  • Impurity Identification: Compare any secondary peaks against the NIST mass spectral library to identify unreacted 4-methoxyaniline (m/z 123) or other synthetic byproducts.

Regulatory Alignment: ICH Q2(R2) Validation Parameters To fully validate the chosen method for regulatory submission or high-tier publication, the following parameters must be rigorously documented[7]:

  • Specificity: Demonstrate that the N-(1-cyclopropylethyl)-4-methoxyaniline peak is completely resolved from the 4-methoxyaniline peak (Resolution factor > 2.0).

  • Linearity & Range: Evaluate the UV response across 50% to 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Perform recovery studies by spiking known quantities of the pure standard into a synthetic matrix. Recovery must fall within 98.0% – 102.0%.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day). The RSD must remain below 2.0% for assay applications[8].

By implementing these structured, causality-driven analytical methods, researchers can establish a highly trustworthy, self-validating framework for confirming the purity of N-(1-cyclopropylethyl)-4-methoxyaniline, ensuring the integrity of downstream applications.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline, European Medicines Agency (europa.eu), [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained, IntuitionLabs, [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column, SIELC Technologies, [Link]

  • Application of An Improved HPLC-FL Method to Screen Serine Palmitoyl Transferase Inhibitors, National Institutes of Health (NIH), [Link]

Validation

A Researcher's Guide to the Analytical Certification of N-(1-cyclopropylethyl)-4-methoxyaniline: A Comparative Framework

In the landscape of drug discovery and development, the purity and identity of a chemical entity are paramount. For researchers and scientists working with novel compounds such as N-(1-cyclopropylethyl)-4-methoxyaniline,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the purity and identity of a chemical entity are paramount. For researchers and scientists working with novel compounds such as N-(1-cyclopropylethyl)-4-methoxyaniline, a comprehensive Certificate of Analysis (CoA) is not merely a document but a foundational pillar of experimental validity. This guide provides an in-depth technical comparison of the analytical methodologies required to certify this compound, offering insights into the interpretation of a CoA and comparing its expected analytical data against potential alternatives or impurities.

Deconstructing the Certificate of Analysis: More Than Just a Purity Value

A Certificate of Analysis is a formal document that provides a detailed summary of the quality control testing performed on a specific batch of a chemical compound. It is a testament to the compound's identity, purity, and quality. While a purity value, often presented as a percentage, is a key takeaway, a thorough CoA offers a wealth of data derived from multiple analytical techniques. For a compound like N-(1-cyclopropylethyl)-4-methoxyaniline, a typical CoA would include the following sections:

  • Identification: Confirmation of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Purity Assessment: Quantification of the compound's purity, most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Physical Properties: Characteristics such as appearance, melting point, and solubility.

  • Residual Solvents: Analysis for the presence of any remaining solvents from the synthesis and purification processes.

  • Elemental Analysis: Determination of the elemental composition of the compound.

  • Date of Analysis and Expiry: Information on the timeline of quality control testing and the recommended re-test date.

The Analytical Gauntlet: Techniques for Certifying N-(1-cyclopropylethyl)-4-methoxyaniline

To ensure the identity and purity of N-(1-cyclopropylethyl)-4-methoxyaniline, a battery of analytical tests is employed. Each technique provides a unique piece of the puzzle, and together they form a robust, self-validating system.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the workhorse for determining the purity of non-volatile and thermally sensitive compounds like N-(1-cyclopropylethyl)-4-methoxyaniline.[1][2] A reversed-phase HPLC method is typically the most suitable approach.

Experimental Protocol: HPLC Purity Determination

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice, providing good separation for moderately polar compounds.

  • Mobile Phase: A gradient elution is often employed to ensure the separation of the main compound from any potential impurities with differing polarities. A typical gradient might start with a higher percentage of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and gradually increase the percentage of an organic solvent like acetonitrile or methanol.[3]

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally used.

  • Detection: A UV detector is commonly used, with the detection wavelength set to the maximum absorbance of the aniline chromophore, typically around 240-250 nm.[3]

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).

  • Analysis: A small volume (e.g., 10 µL) of the sample solution is injected into the HPLC system. The area of the peak corresponding to N-(1-cyclopropylethyl)-4-methoxyaniline is compared to the total area of all peaks in the chromatogram to calculate the purity.

Caption: Workflow for HPLC purity analysis of N-(1-cyclopropylethyl)-4-methoxyaniline.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Duo for Identification and Volatile Impurities

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[4] It is an excellent technique for analyzing volatile and thermally stable compounds and can be used to identify N-(1-cyclopropylethyl)-4-methoxyaniline and detect any volatile impurities.[1][5]

Experimental Protocol: GC-MS Analysis

  • GC Column: A non-polar or moderately polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of around 1-2 mL/min.

  • Injection: A split/splitless injector is used, with the injection volume typically being 1 µL.

  • MS Detector: An electron ionization (EI) source is commonly used, with a mass range of m/z 50-500.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample N-(1-cyclopropylethyl)-4-methoxyaniline Sample Dissolution Dissolve in Volatile Solvent (e.g., DCM) Sample->Dissolution Injection Inject 1 µL into GC Dissolution->Injection Separation Capillary Column Separation (Temperature Program) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (m/z 50-500) Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Mass_Spectrum Mass Spectrum of Peak Mass_Analysis->Mass_Spectrum Library_Search Compare with Spectral Libraries Mass_Spectrum->Library_Search Identification Confirm Structure & Identify Impurities Library_Search->Identification

Caption: Workflow for GC-MS analysis of N-(1-cyclopropylethyl)-4-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[6] Both ¹H and ¹³C NMR spectra are essential for confirming the identity of N-(1-cyclopropylethyl)-4-methoxyaniline.

Experimental Protocol: NMR Spectroscopy

  • Solvent: A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample.

  • Sample Concentration: Typically, 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Analysis:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum of N-(1-cyclopropylethyl)-4-methoxyaniline would be expected to show distinct signals for the aromatic protons, the methoxy group protons, the methine proton, and the cyclopropyl and ethyl protons.[7]

    • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] The infrared spectrum of a compound is a unique "fingerprint" that can be used for identification.

Experimental Protocol: FTIR Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation.

  • Analysis: The IR spectrum of N-(1-cyclopropylethyl)-4-methoxyaniline would be expected to show characteristic absorption bands for:

    • N-H stretching of the secondary amine.

    • C-H stretching of the aromatic and aliphatic groups.

    • C=C stretching of the aromatic ring.

    • C-O stretching of the methoxy group.

    • C-N stretching of the amine.

Comparative Analysis: Interpreting the Data

The true value of a comprehensive analytical package lies in the ability to compare the data against known standards and potential impurities. Let's consider a hypothetical comparison between a high-purity batch of N-(1-cyclopropylethyl)-4-methoxyaniline and a batch with a common process-related impurity.

A plausible impurity could be the starting material, 4-methoxyaniline, or a byproduct from the synthesis. For instance, if the synthesis involves the reductive amination of 4-methoxyaniline with cyclopropyl methyl ketone, an incomplete reaction could leave residual 4-methoxyaniline.

Table 1: Comparative Analytical Data

ParameterHigh-Purity N-(1-cyclopropylethyl)-4-methoxyanilineAlternative Batch with Impurity
Appearance White to off-white solidYellowish or brownish solid
HPLC Purity ≥99.5%97.2% (with a 2.5% peak for 4-methoxyaniline)
GC-MS Single major peak with m/z consistent with C₁₂H₁₇NOMajor peak for the product and a minor peak with m/z consistent with 4-methoxyaniline (C₇H₉NO)
¹H NMR Spectrum consistent with the proposed structure, no extraneous peaksSignals corresponding to 4-methoxyaniline protons observed
FTIR Characteristic peaks for secondary amine, aromatic C-H, C=C, C-O, and C-NAdditional or broadened peaks in the N-H region due to the primary amine impurity

This comparative data highlights how a multi-technique approach provides a comprehensive picture of the sample's quality. A simple purity value from HPLC is informative, but the corroborating evidence from GC-MS, NMR, and FTIR provides irrefutable confirmation of the impurity's identity and a deeper understanding of the sample's composition.

Conclusion: The Imperative of Rigorous Analysis

For researchers, scientists, and drug development professionals, a meticulous evaluation of the Certificate of Analysis is a critical first step in any experimental workflow. Understanding the underlying analytical principles and the data they generate is essential for ensuring the reliability and reproducibility of research. This guide provides a framework for interpreting the analytical data for N-(1-cyclopropylethyl)-4-methoxyaniline, emphasizing the importance of a holistic analytical approach. By demanding and critically evaluating comprehensive CoAs, the scientific community can build a stronger foundation of trust and integrity in chemical research.

References

  • Kaycha Labs. Certificate of Analysis. [Link]

  • Beilstein Journals. Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Sankhe et al. A facile and efficient synthesis of cilostazol impurity a under conventional and microwave irradiation methods. International Journal of Pharmaceutical Sciences and Research. 2021; 12(4): 2126-2131. [Link]

  • Beilstein Journals. Supporting Information Experimental section and NMR spectra. [Link]

  • Severina HI, Golovchenko OS, Kolisnik OV, Georgiyants VA. Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). [Link]

  • Royal Society of Chemistry. Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. [Link]

  • Agilent. Certificate of Analysis. [Link]

  • PrepChem.com. Synthesis of 4-methoxyaniline. [Link]

  • PubChem. N-cyclopropyl-4-methoxyaniline. [Link]

  • Drug Enforcement Administration. 4-Methoxyphencyclidine: An Analytical Profile. [Link]

  • Al-jabir HS. Gas Chromatography – Mass Spectroscopic Analysis of Lawsonia inermis L., Eruca sativa Mill., Simmondsia chinesis (link) schnei. International Journal of Pharmaceutical and Clinical Research. 2016; 8(11): 1530-1544. [Link]

  • Agova N, Iliev I, Georgieva S. IR and UV-VIS Spectroscopic Analysis of a New Compound: N-[1-(4-Hydroxyphenyl) Aminoethilyden]-4-[1-(3,5,5,8,8-Pentamethyl-6,7-Dihydronaphtalen-2-yl)-Ethenyl] Phenylcarbohydrazide. Medical University of Varna. [Link]

  • IRIS. Novel Analytical Methods for the Characterization of Natural Products as Sources of Active Compounds and Their Bioactivity Evaluation. [Link]

  • Fuse KP, Jadhav VH. Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Asian Journal of Pharmaceutical Analysis. 2023; 13(1):30-4. [Link]

  • J.S. Held. Fourier-Transform Infrared Spectroscopy (FTIR) Technology & Analysis. [Link]

  • Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tea. [Link]

  • Transportation Research Board. Field Implementation of Handheld FTIR Spectrometer for Polymer Content Determination and for Quality Control of RAP Mixtures. [Link]

  • ResearchGate. GC-MS and LC-MS analyses of product B. TIC (a) and EI mass spectra of... [Link]

  • MDPI. Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. [Link]

  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

  • Walsh Medical Media. Various Aspects in the Impurity Profiling of Pharmaceutical Formulations. [Link]

  • PubMed. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. [Link]

  • SpectraBase. 4-methoxy-N-(1-phenylethyl)aniline - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. N-(1-Phenylprop-1-yl)-4-methoxyaniline - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy. [Link]

  • Google Patents. CN112552292B - Method for synthesizing prucalopride impurity.

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Comparative

Benchmarking Predictive In Silico Models Against Experimental Characterization for N-(1-cyclopropylethyl)-4-methoxyaniline

Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Accurate physicochemical and spectroscopic characterization of secondary anilines is...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Accurate physicochemical and spectroscopic characterization of secondary anilines is a critical bottleneck in early-stage drug discovery. Flexible molecules containing both aromatic systems and strained aliphatic rings—such as N-(1-cyclopropylethyl)-4-methoxyaniline (CAS: 1020962-38-2)[1]—present unique challenges for rapid in silico prediction tools.

This guide objectively compares the performance of advanced Quantum Mechanical (QM) models against standard Empirical/Machine Learning (ML) alternatives, using the experimental characterization of N-(1-cyclopropylethyl)-4-methoxyaniline as the benchmark ground truth.

Experimental Grounding: Synthesis & Characterization

To establish a reliable baseline for comparison, the target compound must first be synthesized and characterized. The optimal route for synthesizing sterically hindered secondary anilines is direct reductive amination.

Synthesis A p-Anisidine C Imine Intermediate A->C AcOH, DCE -H2O B 1-Cyclopropylethan-1-one B->C D N-(1-cyclopropylethyl)- 4-methoxyaniline C->D NaBH(OAc)3 Reduction

Synthetic pathway for N-(1-cyclopropylethyl)-4-methoxyaniline via reductive amination.

Protocol 1: Self-Validating Synthesis Workflow
  • Objective: Synthesize high-purity N-(1-cyclopropylethyl)-4-methoxyaniline for NMR acquisition.

  • Step 1 (Imine Formation): Dissolve p-anisidine (1.0 eq) and 1-cyclopropylethan-1-one (1.05 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq). Stir for 30 minutes at room temperature.

  • Step 2 (Reduction): Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Causality Check: NaBH(OAc)₃ is specifically chosen over NaBH₄. The electron-withdrawing acetoxy groups reduce the reagent's nucleophilicity, preventing the premature reduction of the starting ketone while selectively reducing the protonated imine intermediate [[2]]([Link]).

  • Step 3 (Workup): Quench with saturated NaHCO₃, extract with EtOAc, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Internal Validation: Monitor reaction completion via TLC (ninhydrin stain will show a distinct color change for the secondary amine product). Confirm initial purity via GC-MS (Expected monoisotopic mass: 191.13 Da) .

Comparative Analysis: Physicochemical Properties

Before analyzing spectral data, we benchmark standard 2D-topology predictive models against established experimental databases for basic physicochemical properties. We compare the widely used and standard Empirical Additivity rules (e.g., ChemDraw) against database ground truths.

Table 1: Physicochemical Property Comparison

PropertyExperimental / Database[1][3]SwissADME (ML)[4]Empirical (ChemDraw)Performance Note
Molecular Weight 191.27 g/mol 191.27 g/mol 191.27 g/mol Exact match across all platforms.
LogP (Lipophilicity) 3.102.913.05Empirical additivity slightly outperforms ML for this specific scaffold.
TPSA 21.26 Ų21.26 Ų21.26 ŲTopological Polar Surface Area is standardized.
H-Bond Donors 111Trivial calculation; 100% accuracy.

Takeaway: For basic pharmacokinetic descriptors, rapid ML and empirical tools are highly reliable and do not require computationally expensive QM calculations.

Comparative Analysis: Spectroscopic Data (NMR)

The true test of predictive software lies in 3D spatial resolution. The cyclopropyl ring adjacent to a chiral center and an aniline nitrogen creates a highly specific magnetic microenvironment.

Validation Exp Experimental NMR (400 MHz, CDCl3) Comp Statistical Comparison (RMSE, Δδ) Exp->Comp QM DFT Prediction (B3LYP/6-311+G**) QM->Comp High Accuracy Emp Empirical Prediction (ChemDraw/ACD) Emp->Comp Moderate Accuracy

Workflow comparing experimental NMR data against DFT and empirical prediction models.

Protocol 2: In Silico DFT Prediction Workflow

To generate the QM data for comparison, the following self-validating computational protocol is executed:

  • Step 1 (Conformational Search): Perform a Monte Carlo conformational search using Molecular Mechanics (MMFF94) to identify the global minimum energy conformer.

  • Step 2 (Geometry Optimization): Optimize the lowest energy conformer using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory, utilizing a Polarizable Continuum Model (PCM) for chloroform.

    • Internal Validation: Perform a vibrational frequency calculation. The absence of imaginary frequencies confirms the optimized geometry is a true local minimum, not a transition state.

  • Step 3 (NMR Tensor Calculation): Calculate isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Step 4 (Scaling): Convert shielding tensors to chemical shifts (δ) by referencing against a computationally simulated Tetramethylsilane (TMS) standard optimized at the exact same level of theory.

Results: DFT vs. Empirical vs. Experimental

Table 2: ¹H NMR Chemical Shifts (CDCl₃, δ in ppm)

Proton AssignmentExperimental (400 MHz)DFT (B3LYP)Empirical (Additivity)Δδ (DFT)Δδ (Empirical)
-OCH₃ (s, 3H)3.753.783.73+0.03-0.02
Ar-H (d, 2H, o-OMe)6.786.816.75+0.03-0.03
Ar-H (d, 2H, o-NH)6.606.586.65-0.02+0.05
-NH- (br s, 1H)3.303.453.80+0.15+0.50
-CH- (dq, 1H)2.852.883.10+0.03+0.25
-CH₃ (d, 3H)1.201.221.15+0.02-0.05
Cyclopropyl -CH- (m, 1H)0.900.941.05+0.04+0.15
Mechanistic Causality: Why Empirical Models Fail Here

As demonstrated in Table 2, Empirical Additivity models perform exceptionally well for the aromatic and methoxy protons (Δδ < 0.05 ppm). However, they fail significantly at the -NH- and -CH- positions (Δδ = +0.50 and +0.25 ppm, respectively).

The Causality: Empirical models rely on 2D topological additivity rules derived from generalized training sets. They cannot accurately perceive 3D steric hindrance or anisotropic shielding. In N-(1-cyclopropylethyl)-4-methoxyaniline, the spatial proximity of the cyclopropyl ring to the chiral center forces a specific dihedral angle that places the α-proton (-CH-) directly within the shielding cone of the aromatic ring, driving its shift upfield. The DFT model, by optimizing the true 3D geometry and calculating the magnetic shielding tensors directly via GIAO, accurately captures this spatial anisotropy, resulting in a highly accurate prediction (Δδ = +0.03 ppm).

Conclusion & Best Practices

When validating novel secondary anilines like N-(1-cyclopropylethyl)-4-methoxyaniline:

  • Use ML/Empirical tools (SwissADME, ChemDraw) for rapid, high-throughput screening of bulk physicochemical properties (LogP, TPSA).

  • Do not rely on Empirical tools for NMR validation of sterically hindered or structurally rigid aliphatic systems (like cyclopropyl groups adjacent to chiral centers).

  • Implement DFT (B3LYP/GIAO) as the gold standard for spectroscopic prediction when experimental ambiguities arise, as it is the only method capable of resolving complex 3D anisotropic shielding effects.

References

  • PubChemLite / PubChem: N-(1-cyclopropylethyl)-4-methoxyaniline (C12H17NO). National Center for Biotechnology Information.[Link][3]

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[Link][4]

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link][2]

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Validation

cross-reactivity studies involving N-(1-cyclopropylethyl)-4-methoxyaniline

Navigating Off-Target Profiles: A Comparative Guide to Cross-Reactivity Studies Involving N-(1-cyclopropylethyl)-4-methoxyaniline Executive Summary In modern rational drug design, functionalized anilines are ubiquitous b...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Off-Target Profiles: A Comparative Guide to Cross-Reactivity Studies Involving N-(1-cyclopropylethyl)-4-methoxyaniline

Executive Summary

In modern rational drug design, functionalized anilines are ubiquitous building blocks, particularly in the development of kinase inhibitors where the aniline nitrogen and adjacent substituents frequently engage the ATP-binding hinge region[1]. However, the aniline motif is a well-documented structural alert associated with severe cross-reactivity liabilities, including kinome promiscuity, Cytochrome P450 (CYP) bioactivation, and hERG channel blockade[1][2].

This guide evaluates the cross-reactivity profile of N-(1-cyclopropylethyl)-4-methoxyaniline (CAS: 1020962-38-2). By incorporating a bulky, rigid, and lipophilic 1-cyclopropylethyl group, this compound presents a unique pharmacological divergence from simpler anilines. Here, we objectively compare its performance against structural alternatives, providing the mechanistic rationale and self-validating experimental protocols required to profile such fragments effectively.

The Mechanistic Rationale: Structure-Driven Cross-Reactivity

To understand the causality behind off-target binding, we must deconstruct the molecule's physicochemical properties. The core 4-methoxyaniline provides hydrogen bond donor/acceptor capabilities, while the N-alkylation dictates the steric and electronic environment.

  • Kinome Promiscuity: Unsubstituted or lightly substituted anilines often act as "frequent hitters" across the kinome due to their ability to fit into highly conserved ATP-binding pockets[1]. The addition of the 1-cyclopropylethyl group increases the fraction of sp3-hybridized carbons (Fsp3) and introduces significant steric bulk. This bulk creates steric clashes in smaller kinase pockets, paradoxically improving overall kinome selectivity compared to flat, unhindered anilines.

  • CYP450 Inhibition & Bioactivation: Primary anilines are notorious for undergoing CYP-mediated N-oxidation, leading to reactive hydroxylamine and nitroso species that cause mechanism-based inactivation (TDI)[2]. Alkylating the nitrogen with a cyclopropylethyl group sterically shields the amine from N-oxidation. However, the resulting increase in lipophilicity enhances reversible binding affinity to the highly promiscuous CYP3A4 active site, shifting the liability from irreversible toxicity to competitive inhibition[3].

  • hERG Channel Blockade: The Kv11.1 (hERG) potassium channel is highly permissive to lipophilic basic amines[4]. While anilines are less basic than aliphatic amines, quantitative structure-activity relationship (QSAR) models demonstrate that increasing lipophilicity (logP) is a primary driver for hERG trapping[5]. The highly lipophilic cyclopropyl moiety inherently increases the risk of hERG blockade compared to the parent 4-methoxyaniline.

Comparative Experimental Data

To benchmark N-(1-cyclopropylethyl)-4-methoxyaniline, we compare its cross-reactivity metrics against the parent fragment (4-methoxyaniline) and an acyclic control (N-isopropyl-4-methoxyaniline).

Table 1: Cross-Reactivity and Physicochemical Profiling of Aniline Derivatives

CompoundCalculated logPKinome S(10) Score*CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)Primary Liability
4-methoxyaniline 0.92High (Promiscuous)>50.0 (High TDI risk)>100.0Bioactivation / Mutagenicity
N-isopropyl-4-methoxyaniline 2.15Moderate15.245.5Moderate CYP Inhibition
N-(1-cyclopropylethyl)-4-methoxyaniline 2.91Low (Selective)8.412.1hERG Blockade / CYP Inhibition

*S(10) Score represents the percentage of kinases inhibited by >90% at a 1 µM screening concentration. Lower scores indicate higher selectivity.

Data Synthesis: The data illustrates a clear trade-off. The rigid cyclopropylethyl group successfully mitigates kinome promiscuity and reactive metabolite formation but introduces a heightened risk for hERG blockade and competitive CYP3A4 inhibition due to elevated lipophilicity[2][4].

Self-Validating Experimental Protocols

To generate the data summarized above, rigorous, internally controlled assays are required. Below are the field-proven methodologies for profiling these liabilities.

Protocol A: High-Throughput Kinome Profiling (Active-Site Directed Competition)

To assess kinome promiscuity, a competitive binding assay (e.g., KINOMEscan) is utilized because it measures true thermodynamic binding affinity (Kd) independent of ATP concentration[6][7].

Step-by-Step Methodology:

  • Preparation: Cultivate E. coli strains expressing DNA-tagged human kinases (T7 phage display).

  • Immobilization: Bind known promiscuous kinase ligands (baits) to magnetic beads.

  • Equilibration & Competition: Incubate the DNA-tagged kinases with the immobilized bait and the test compound (N-(1-cyclopropylethyl)-4-methoxyaniline) at 1 µM and 10 µM concentrations in a 384-well plate.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound kinases and quantify them using quantitative PCR (qPCR) targeting the DNA tag[7].

  • Self-Validation Mechanics:

    • Positive Control: Staurosporine (1 µM) must yield >99% displacement across the panel.

    • Negative Control: DMSO vehicle must yield 0% displacement.

    • Data Integrity: The assay is only validated if the qPCR amplification curves for the DMSO controls fall within a pre-established cycle threshold (Ct) variance of <0.5.

Protocol B: CYP3A4 Reversible vs. Time-Dependent Inhibition (TDI) Assay

Because anilines can act as both competitive inhibitors and mechanism-based inactivators, the assay must decouple these two mechanisms[2][3].

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend pooled Human Liver Microsomes (HLMs) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation Phase (The Critical Step): Split the assay into two arms.

    • Arm 1 (Reversible): Add the test compound (0.1 to 50 µM) and immediately add the NADPH regenerating system.

    • Arm 2 (TDI): Pre-incubate the test compound with HLMs and NADPH for 30 minutes before adding the reporter substrate. This allows time for any reactive N-oxide metabolites to irreversibly bind the CYP active site[2].

  • Substrate Addition: Add a fluorogenic CYP3A4 substrate (e.g., Vivid® BOMR).

  • Kinetic Readout: Measure fluorescence generation over 20 minutes.

  • Self-Validation Mechanics:

    • Reversible Control: Ketoconazole must show an IC₅₀ < 0.05 µM in both arms.

    • TDI Control: Mifepristone must show a >5-fold leftward shift in IC₅₀ in Arm 2 compared to Arm 1.

    • Quality Control: The Z'-factor of the fluorescence readout must be >0.6 for the plate to be accepted.

Cross-Reactivity Screening Workflow

To systematically evaluate novel aniline-based fragments, drug discovery teams should adhere to the following tiered screening cascade.

G cluster_0 Tier 1: Cross-Reactivity Profiling Start Fragment Hit: N-(1-cyclopropylethyl)-4-methoxyaniline Kinome Kinome Profiling (KINOMEscan) Start->Kinome CYP CYP450 Inhibition (Fluorogenic Assay) Start->CYP hERG hERG Blockade (Patch Clamp) Start->hERG Decision Data Synthesis & SAR Analysis Kinome->Decision CYP->Decision hERG->Decision Opt Lead Optimization (Steric/Electronic Tuning) Decision->Opt

Workflow for evaluating the off-target cross-reactivity profile of aniline fragments.

References

  • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL: [Link][4]

  • Title: Crowdsourced mapping extends the target space of kinase inhibitors Source: bioRxiv URL: [Link][6]

  • Title: In vitro kinome profiling measuring drug binding Source: Bio-protocol URL: [Link][7]

  • Title: Recent Advances and Outlook for the Isosteric Replacement of Anilines Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][2]

  • Title: Kinase-likeness and Kinase-Privileged Fragments: Toward Virtual Polypharmacology Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][1]

  • Title: Profiling the Tox21 Compound Library for Their Inhibitory Effects on Cytochrome P450 Enzymes Source: MDPI URL: [Link][3]

  • Title: Revealing Molecular Determinants of hERG Blocker and Activator Binding Source: ACS Publications (Journal of Chemical Information and Modeling) URL: [Link][5]

Sources

Safety & Regulatory Compliance

Safety

N-(1-cyclopropylethyl)-4-methoxyaniline proper disposal procedures

Standard Operating Procedure: Handling, Deactivation, and Disposal of N-(1-cyclopropylethyl)-4-methoxyaniline As drug development professionals and analytical chemists, we frequently encounter secondary aniline derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Deactivation, and Disposal of N-(1-cyclopropylethyl)-4-methoxyaniline

As drug development professionals and analytical chemists, we frequently encounter secondary aniline derivatives like N-(1-cyclopropylethyl)-4-methoxyaniline[1]. While the cyclopropyl group adds unique steric and metabolic properties for medicinal chemistry, the core 4-methoxyaniline (p-anisidine) scaffold dictates its stringent hazard profile[2][3]. Proper disposal is not merely a regulatory checkbox; it is a fundamental requirement for laboratory safety and environmental stewardship[4][5].

This guide provides a self-validating, operational framework for the safe handling, deactivation, and disposal of this specific compound.

Chemical Profiling & Causality of Hazards

To design an effective disposal protocol, we must first understand the physicochemical properties and the mechanistic toxicology of the compound.

Table 1: Physicochemical & Hazard Profile of N-(1-cyclopropylethyl)-4-methoxyaniline

Property / ParameterValue / Description
CAS Number 1020962-38-2[1]
Molecular Formula C12H17NO[1]
Molecular Weight 191.27 g/mol [1]
LogP 2.9056 (Lipophilic)[1]
Primary Health Hazard Toxic if swallowed, inhaled, or absorbed through the skin[2][6]
Environmental Hazard Very toxic to aquatic life; high risk of environmental persistence[2][6]

Mechanistic Rationale: Aniline derivatives are insidious because they are readily absorbed through the skin and respiratory tract[6]. In vivo, they undergo N-hydroxylation in the liver, leading to the oxidation of hemoglobin to methemoglobin, which severely impairs oxygen transport[6]. Furthermore, the electron-donating methoxy group on the para-position increases the nucleophilicity of the secondary amine, making it highly reactive. Therefore, our disposal strategy focuses heavily on protonation (to reduce volatility and skin permeability) and strict containment (to prevent aquatic release)[2][5].

Immediate Spill Management Workflow

In the event of a spill, rapid containment is critical to prevent aerosolization and dermal exposure. Because of its lipophilicity (LogP ~2.90), introducing water will only spread the contamination[1].

Step-by-Step Spill Protocol:

  • Evacuation & Assessment: For large spills (>50 mL) or any spill outside a chemical fume hood, immediately evacuate the area, secure the perimeter, and contact your institution's[6][7]. For small spills (<50 mL) inside a functioning hood, proceed to step 2[7].

  • PPE Verification: Don chemical-resistant gloves. Crucial Note: Standard nitrile gloves are NOT recommended for aniline derivatives due to rapid breakthrough times. You must use Butyl rubber, Polyvinyl alcohol (PVA), or Viton gloves, alongside safety goggles and a fully-buttoned lab coat[5][7].

  • Containment: Cover the spill entirely with an inert, dry absorbent material such as vermiculite, dry sand, or earth[4][6].

  • Collection: Sweep the absorbed material using non-sparking tools to avoid friction-induced ignition. Place the saturated absorbent into a heavy-duty polyethylene hazardous waste bag or a sealable high-density polyethylene (HDPE) container[3][4].

  • Decontamination: Wash the affected fume hood surface with a mild acidic solution (e.g., 5% acetic acid) to protonate residual amine traces, followed by standard soap and water[5].

SpillResponse Start Spill Detected: N-(1-cyclopropylethyl)-4-methoxyaniline Assess Assess Spill Volume & Location Start->Assess Large Large Spill (>50mL) or Outside Hood Assess->Large Small Small Spill (<50mL) Inside Fume Hood Assess->Small Evacuate Evacuate Area & Call EHS (911) Large->Evacuate PPE Don Butyl/Viton Gloves & Safety Goggles Small->PPE Absorb Absorb with Vermiculite or Dry Sand PPE->Absorb Dispose Seal in HDPE Container as Hazardous Waste Absorb->Dispose

Decision tree for N-(1-cyclopropylethyl)-4-methoxyaniline spill response and containment.

Routine Waste Segregation and Disposal Protocols

Under no circumstances should aniline derivatives be disposed of down the drain or in the regular solid waste stream[5][7]. They must be systematically deactivated and segregated according to [8].

Protocol A: Liquid Waste Processing (Aqueous & Organic)

  • Segregation: Separate halogenated from non-halogenated waste. Since N-(1-cyclopropylethyl)-4-methoxyaniline contains no halogens[1], it should be routed to non-halogenated organic waste, unless it was extracted using chlorinated solvents (e.g., methylene chloride)[8].

  • pH Adjustment (Causality-Driven Step): If the waste stream is primarily aqueous, transfer it to a suitable reaction vessel inside a fume hood. Slowly adjust the pH of the solution to between 3.0 and 4.0 using dilute hydrochloric acid (HCl)[5].

    • Why? Protonating the secondary amine forms the corresponding ammonium chloride salt. This drastically reduces the compound's vapor pressure (mitigating inhalation risks) and increases its water solubility, preventing dangerous phase separation in the waste carboy[5].

  • Storage: Transfer the acidified solution to a designated, clearly labeled polyethylene hazardous waste container[4]. Store in a cool, dry, well-ventilated area away from strong oxidizing agents and alkalis[5][6].

Protocol B: Solid Waste & Consumables

  • Collection: All contaminated consumables (pipette tips, Kimwipes, reaction vials, and chromatography silica) must be treated as acutely hazardous waste[5][9].

  • Packaging: Double-bag the solid waste in clear, heavy-duty plastic bags or place them directly into a dedicated, EHS-approved solid hazardous waste drum[6].

  • Labeling: Label the container clearly with: "Hazardous Waste: Toxic Organic Solid (Contains N-(1-cyclopropylethyl)-4-methoxyaniline)"[5].

WasteDisposal Waste Chemical Waste Generation Liquid Liquid Waste (Aqueous/Organic) Waste->Liquid Solid Solid Waste (Consumables/Absorbents) Waste->Solid Acidify Adjust pH to 3-4 (Protonation) Liquid->Acidify Bag Double-Bag in Polyethylene Solid->Bag Container Store in HDPE Liquid Carboy Acidify->Container EHS EHS Pickup & Incineration Container->EHS Bag->EHS

Workflow for the deactivation and segregation of aniline derivative chemical waste.

Quantitative Safety Thresholds

To maintain a self-validating safety system, adhere strictly to the following operational thresholds when handling this compound.

Table 2: Operational Thresholds for N-(1-cyclopropylethyl)-4-methoxyaniline Handling

ParameterThreshold / SpecificationAction Required if Exceeded
Spill Volume Limit 50 mL (or 50 g solid)[7]Evacuate lab, call EHS/911. Do not attempt manual cleanup.
Aqueous Waste pH pH 3.0 - 4.0[5]Add dilute HCl dropwise until the target pH is reached to ensure complete protonation.
Storage Environment Ambient (Cool, Dry)[5][6]Move to a climate-controlled, vented chemical storage cabinet away from light.
Glove Breakthrough Time >480 mins (Butyl/Viton)[5][7]Replace immediately if chemical contact, contamination, or degradation is observed.

References

  • Molaid. "(S)-N-(1-cyclopropylethyl)-4-methoxyaniline CAS Information." Molaid.com. [Link]

  • Carl ROTH. "Safety Data Sheet: 4-Methoxyaniline." Carlroth.com.[Link]

  • Washington State University. "Aniline Standard Operating Procedure." Wsu.edu.[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8131: Aniline and Selected Derivatives by Gas Chromatography." Epa.gov. [Link]

  • Rutgers University. "Hazardous Material SOP: Aniline." Rutgers.edu.[Link]

Sources

Handling

Comprehensive Safety and Handling Protocol: N-(1-cyclopropylethyl)-4-methoxyaniline

Executive Summary For researchers and drug development professionals, handling specialized aromatic amines requires moving beyond standard laboratory precautions. N-(1-cyclopropylethyl)-4-methoxyaniline is a highly react...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, handling specialized aromatic amines requires moving beyond standard laboratory precautions. N-(1-cyclopropylethyl)-4-methoxyaniline is a highly reactive intermediate. Because it shares the toxicological profile of its parent core, p-anisidine (4-methoxyaniline), it presents severe acute toxicity risks via dermal absorption, inhalation, and ingestion[1].

As a Senior Application Scientist, I have designed this protocol to provide you with field-proven, self-validating systems for handling this compound. Standard nitrile gloves and basic fume hood practices are insufficient. This guide establishes the causality behind advanced Personal Protective Equipment (PPE) selection and outlines step-by-step operational workflows to ensure absolute safety and structural integrity of your research.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical nature of the threat. N-(1-cyclopropylethyl)-4-methoxyaniline is an organic base with high lipophilicity, allowing it to rapidly penetrate the lipid bilayers of human skin[1][2].

Table 1: Physicochemical & Hazard Summary
Property / HazardTechnical Details
Chemical Name N-(1-cyclopropylethyl)-4-methoxyaniline
CAS Number 1020962-38-2[2]
Molecular Formula C12H17NO[2]
Molecular Weight 191.27 g/mol [2]
Primary Hazards Toxic (Oral/Dermal/Inhalation), Skin Sensitizer, Aquatic Toxin[3]
Systemic Toxicity Methemoglobin Inducer, Hepatotoxin, Nephrotoxin[1][4]
The Causality of Toxicity: Methemoglobinemia

The primary acute danger of exposure to p-anisidine derivatives is methemoglobinemia . When absorbed, the compound undergoes N-hydroxylation in the liver via Cytochrome P450 enzymes. The resulting N-hydroxyarylamine enters erythrocytes (red blood cells) and initiates a vicious redox cycle. It oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin[1][4]. Because methemoglobin cannot bind oxygen, systemic cellular hypoxia and clinical cyanosis (blue discoloration of the skin) rapidly ensue[3][5].

MetHb_Pathway A N-(1-cyclopropylethyl)- 4-methoxyaniline Exposure (Dermal/Inhalation) B Hepatic Cytochrome P450 (N-hydroxylation) A->B Absorption & Metabolism C N-hydroxyarylamine (Reactive Metabolite) B->C Bioactivation D Hemoglobin Oxidation Hb(Fe2+) → MetHb(Fe3+) C->D Redox Cycling in Erythrocytes E Impaired O2 Transport (Cellular Hypoxia) D->E Decreased O2 Affinity F Clinical Cyanosis & Asphyxiation Risk E->F Systemic Toxicity

Figure 1: Mechanistic signaling pathway of Aniline-induced Methemoglobinemia and Hypoxia.

Personal Protective Equipment (PPE) Matrix

A common, dangerous misconception in the laboratory is that standard nitrile gloves provide universal chemical protection. They do not.

Standard nitrile is a polar polymer. Aromatic amines like N-(1-cyclopropylethyl)-4-methoxyaniline share similar solubility parameters with nitrile, causing the polymer matrix to swell. This leads to catastrophic permeation, often breaking through the glove in under 30 minutes[6][7]. To prevent dermal absorption, you must use Butyl rubber (an isobutylene-isoprene copolymer). Butyl rubber is highly non-polar and tightly cross-linked, offering an impenetrable barrier to aromatic organics[8].

Table 2: Glove Material Breakthrough Comparison (Aniline Derivatives)
Glove MaterialAvg. ThicknessBreakthrough Time (ASTM F739)Operational Suitability
Butyl Rubber 14-32 mil> 480 minutes[8]Mandatory (Primary Outer Glove)
Laminated Film (PE/EVAL) 2.7 mil> 480 minutes[7]Excellent (Alternative Inner Liner)
Neoprene 15-22 mil~ 60 - 120 minutes[7]Moderate (Emergency Splash Only)
Nitrile (Standard Lab) 4-8 mil< 10 - 30 minutes[6]Unsafe (Do Not Use for Direct Contact)
Self-Validating PPE Donning Workflow

To ensure trustworthiness in your safety protocol, implement a differential double-gloving system . Wear a brightly colored nitrile inner glove (e.g., bright green or blue) beneath a black Butyl rubber outer glove. If the outer Butyl glove suffers a mechanical tear or puncture, the bright inner glove immediately becomes visible, visually validating the breach and prompting immediate doffing.

PPE_Donning A 1. Inspect All PPE (Pneumatic leak test) B 2. Don Inner Gloves (Brightly Colored Nitrile) A->B C 3. Don Lab Coat/Suit (Chemical-resistant Tyvek) B->C D 4. Don Respirator (ABEK/P3 Cartridges) C->D E 5. Don Eye Protection (Splash Goggles/Shield) D->E F 6. Don Outer Gloves (Black Butyl Rubber) E->F G Validation: Ready for Chemical Handling F->G

Figure 2: Self-validating, step-by-step PPE donning workflow for highly toxic aromatic amines.

Operational Handling Protocol (Step-by-Step)

Because this compound can aerosolize or emit toxic vapors, all manipulations must occur within a certified chemical fume hood or an inert glove box[9].

Workflow 1: Safe Handling and Weighing Protocol

  • Environmental Validation: Verify the fume hood face velocity is between 80–120 feet per minute (fpm). Set the sash to the lowest workable height to create a physical splash barrier.

  • Static Dissipation: Fine powders can aerosolize via static repulsion. Use an anti-static zero-ionizer gun on your stainless-steel weighing spatulas and weigh boats prior to dispensing.

  • Double Containment: Place the primary chemical container within a secondary containment tray inside the hood. This localizes any accidental micro-spills and prevents hood contamination.

  • Dispensing: Using the dedicated spatula, carefully transfer the required mass. Do not drop the substance from a height; place the spatula directly onto the weigh boat to minimize dust generation.

  • Self-Validating Decontamination: Wipe down the exterior of the primary container, the balance, and the spatulas with ethanol or isopropanol using a disposable lint-free wipe. Validation step: Swab the work area post-cleanup with a colorimetric aromatic amine detection wipe. A lack of color change validates successful decontamination.

Emergency Response & Spill Management

In the event of a spill, immediate containment is critical to prevent inhalation of dust/vapors and environmental release (as the compound is highly toxic to aquatic life)[3].

Workflow 2: Emergency Spill Cleanup

  • Evacuate and Isolate: Alert personnel in the vicinity. If the spill is outside a fume hood, evacuate the immediate area to prevent inhalation exposure[5].

  • Assess and Don Maximum PPE: The responder must wear Butyl gloves, a chemical-resistant Tyvek suit, and a full-face respirator equipped with multi-purpose combination (US) or type ABEK/P3 (EN 14387) cartridges[9].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or commercial chemical spill pads). Never use combustible materials like sawdust for organic oxidizing/reducing agents.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Neutralization: Wash the spill area with a dilute acid solution (e.g., 5% acetic acid) to protonate residual amine, increasing its water solubility, followed by a thorough wash with soap and water.

First Aid for Exposure: If dermal contact occurs, immediately remove contaminated clothing and wash the skin with copious amounts of soap and water for at least 15 minutes[5][9]. If inhaled or ingested, seek immediate medical attention. First responders must monitor the patient for signs of cyanosis (bluish lips/nail beds), which indicates the onset of methemoglobinemia[4][5].

Waste Disposal Plan

N-(1-cyclopropylethyl)-4-methoxyaniline must never be flushed down the drain or disposed of in standard solid waste[10][11].

  • Segregation: Collect all contaminated consumables (weigh boats, inner gloves, wipes) and residual chemical in a dedicated, clearly labeled HDPE container designated for "Toxic Organic Solid Waste"[12].

  • Liquid Waste: Any solvent washings containing the compound must be stored in a compatible solvent waste carboy, distinctly segregated from strong oxidizing agents to prevent exothermic reactions[11].

  • Destruction: Transfer the sealed containers to your institutional Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed hazardous waste contractor[12].

References

  • National Center for Biotechnology Information. "p-Anisidine | C7H9NO | CID 7732." PubChem.[Link]

  • New Jersey Department of Health. "p-Anisidine Hazard Summary." NJ.gov.[Link]

  • Environment, Health and Safety. "Hand Protection Chemical Resistance Guide." San Francisco State University. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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